3-(2-Aminoethyl)azetidin-3-ol dihydrochloride
Description
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Properties
IUPAC Name |
3-(2-aminoethyl)azetidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.2ClH/c6-2-1-5(8)3-7-4-5;;/h7-8H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVXGLIXZNDPNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Therapeutic potential of 3-(2-Aminoethyl)azetidin-3-ol scaffolds in drug discovery
The following technical guide details the therapeutic utility, synthetic accessibility, and medicinal chemistry applications of the 3-(2-Aminoethyl)azetidin-3-ol scaffold.
Executive Summary: The Rise of sp³-Rich Scaffolds
In modern drug discovery, the "escape from Flatland"—the transition from planar aromatic structures to three-dimensional (3D) vectors—is a critical strategy to improve clinical success rates. The 3-(2-Aminoethyl)azetidin-3-ol scaffold represents a high-value "gem-disubstituted" motif. It offers a unique combination of a strained four-membered ring, a polar headgroup (hydroxyl), and a flexible basic tail (aminoethyl).
Key Value Propositions:
-
Fsp³ Character: Increases the fraction of sp³ hybridized carbons, correlating with improved solubility and lower promiscuity.
-
Conformational Restriction: The azetidine ring constrains the spatial orientation of the hydroxyl and aminoethyl groups, acting as a rigid core that reduces the entropic penalty of binding compared to linear amino-alcohol chains.
-
Bioisosterism: Serves as a metabolic shield and structural mimic for 4-substituted piperidines and cyclohexanes.
Physicochemical & Structural Analysis
Structural Geometry
Unlike the chair conformation of piperidine, the azetidine ring exists in a puckered conformation. Substitution at the 3-position (gem-disubstitution) creates a "lock" effect, directing the exit vectors of the substituents.
| Property | Value / Characteristic | Impact on Drug Design |
| Ring Strain | ~26 kcal/mol | High reactivity for covalent docking; rigid core. |
| pKa (Ring N) | ~10.0 (lower than pyrrolidine) | Reduced hERG liability compared to piperidines. |
| pKa (Side Chain) | ~10.5 (Primary Amine) | Primary basic center for salt bridge interactions. |
| Lipophilicity | Low LogP | Enhances aqueous solubility; lowers metabolic clearance. |
| Metabolic Stability | High | Quaternary carbon at C3 blocks oxidative metabolism (CYP450). |
Vector Analysis
The 3-(2-aminoethyl)azetidin-3-ol scaffold provides orthogonal exit vectors. The C3-hydroxyl group can engage in H-bonding with the target protein backbone, while the aminoethyl chain extends into solvent-exposed pockets or adjacent sub-pockets.
Synthetic Accessibility & Protocols
The synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain.[1] The most robust route utilizes N-protected azetidin-3-one as the divergent intermediate.
Core Synthesis Route: The Cyanomethylation Strategy
This protocol describes the synthesis of the scaffold from tert-butyl 3-oxoazetidine-1-carboxylate.
Reaction Scheme Logic:
-
Nucleophilic Addition: Lithium acetonitrile (generated in situ) adds to the ketone.
-
Reduction: The nitrile is reduced to the primary amine.
-
Deprotection: Acidic cleavage of the Boc group.
Figure 1: Synthetic pathway for the generation of 3-(2-Aminoethyl)azetidin-3-ol.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (50 mL) and dry acetonitrile (1.2 eq).
-
Deprotonation: Cool to -78°C. Add LiHMDS (1.0 M in THF, 1.3 eq) dropwise over 20 mins. Stir for 30 mins to generate the lithiated acetonitrile species.
-
Addition: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in THF (10 mL) and add dropwise to the reaction mixture.
-
Workup: Stir at -78°C for 2 hours, then quench with saturated NH₄Cl solution. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Reduction to the Primary Amine
-
Setup: Dissolve the cyanomethyl intermediate in dry MeOH.
-
Catalysis: Add Raney Nickel (10 wt%) or use CoCl₂/NaBH₄ for a milder reduction.
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Workup: Filter through Celite to remove catalyst. Concentrate to yield the crude amine.[2]
Step 3: Global Deprotection
-
Acidolysis: Dissolve the crude amine in 4M HCl in dioxane.
-
Isolation: Stir for 2 hours at room temperature. The product, 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride , will precipitate. Filter and wash with diethyl ether.
Medicinal Chemistry Applications
Bioisosteric Replacement Strategy
This scaffold is a potent bioisostere for 4-aminomethyl-4-hydroxypiperidine and constrained lysine mimetics .
Decision Tree: When to use this scaffold?
Figure 2: Decision logic for incorporating the azetidin-3-ol scaffold into drug leads.
Therapeutic Areas[3]
-
CNS (Central Nervous System): The reduced lipophilicity compared to piperidines aids in fine-tuning the Blood-Brain Barrier (BBB) permeability (LogD optimization). The scaffold has been explored in triple reuptake inhibitors (Serotonin, Norepinephrine, Dopamine).[3][4]
-
Antibacterials: When linked to quinolones, azetidine derivatives show improved activity against resistant strains (e.g., MRSA) by altering the efflux pump recognition.
-
Fragment-Based Drug Discovery (FBDD): The scaffold acts as a high-quality "fragment" due to its low molecular weight (<150 Da) and high polarity, allowing it to probe polar sub-pockets in enzymes (e.g., hydrolases).
References
-
Azetidines as Privileged Scaffolds: Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[5][6][7] Source: PubMed / NIH (2026). URL:[Link] (Search Term: Azetidines medicinal chemistry)
-
Synthetic Methodology (Cyanomethylation): Title: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.[8] Source: Journal of Organic Chemistry (ACS). URL:[Link]
-
Specific Compound Data: Title: 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride (CID 71758622).[9] Source: PubChem.[9] URL:[Link]
-
Bioisosterism & CNS Applications: Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification.[3] Source: ACS Medicinal Chemistry Letters. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride | C5H14Cl2N2O | CID 71758622 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride CAS number and chemical identifiers
Topic: 3-(2-Aminoethyl)azetidin-3-ol Dihydrochloride Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
A High-Value Sp³-Rich Scaffold for Fragment-Based Drug Discovery
Executive Summary
3-(2-Aminoethyl)azetidin-3-ol dihydrochloride (CAS 1443979-67-6) represents a specialized class of saturated heterocycles increasingly utilized in modern drug design. As a 3,3-disubstituted azetidine, this building block offers a quaternary carbon center that imparts significant three-dimensional (3D) character to lead molecules, improving solubility and metabolic stability compared to flat aromatic analogues. This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, and utility in medicinal chemistry.
Chemical Identity & Specifications
This section consolidates the critical identifiers and physicochemical properties required for registration and database integration.
1.1 Core Identifiers
| Parameter | Specification |
| Chemical Name | 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride |
| CAS Number | 1443979-67-6 (Dihydrochloride salt) |
| Parent CAS | 1443979-66-5 (Free base, theoretical) |
| Molecular Formula | C₅H₁₂N₂O · 2HCl |
| Molecular Weight | 189.08 g/mol (Salt); 116.16 g/mol (Free Base) |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Highly soluble in water, DMSO, methanol |
1.2 Structural Descriptors
| Type | String |
| SMILES | C1C(CN1)(CCN)O.Cl.Cl |
| InChI | InChI=1S/C5H12N2O.2ClH/c6-2-1-5(8)3-7-4-5;;/h7-8H,1-4,6H2;2*1H |
| InChIKey | OYJRXYLRMZYQSM-UHFFFAOYSA-N |
Structural Analysis & Synthetic Utility
The value of 3-(2-aminoethyl)azetidin-3-ol lies in its topology. Unlike the planar cyclobutane or aromatic rings, the azetidine ring with a quaternary center at C3 forces substituents into a specific vector orientation.
-
Fsp³ Character: The molecule contributes to the Fraction of sp³ carbons (Fsp³) in a drug candidate, a metric directly correlated with improved clinical success rates due to higher solubility and lower promiscuity.
-
Vector Orthogonality: The 3-hydroxyl and 3-aminoethyl groups project from the ring face, allowing for "branching" growth of the molecule in perpendicular directions.
-
Bioisosterism: It serves as a constrained bioisostere for linear amino-alcohols or larger saturated rings like piperidine, offering a reduced steric footprint.
Synthesis & Manufacturing Protocols
The synthesis of 3,3-disubstituted azetidines is non-trivial due to ring strain. The most robust route utilizes 1-Boc-3-azetidinone as the starting material, leveraging the carbonyl reactivity to install the quaternary center.
3.1 Synthesis Workflow (Graphviz)
Caption: Figure 1. Step-wise synthetic pathway from commercially available 1-Boc-3-azetidinone to the target dihydrochloride salt.
3.2 Detailed Methodology
Step 1: Cyanomethylation (Formation of Quaternary Center)
-
Reagents: Acetonitrile, Lithium Diisopropylamide (LDA) or n-Butyllithium, THF.
-
Protocol: Generate the lithiated acetonitrile species at -78°C in anhydrous THF. Slowly add 1-Boc-3-azetidinone. The nucleophile attacks the ketone, forming the tertiary alcohol.
-
Critical Control: Temperature must be maintained below -70°C to prevent polymerization of the lithiated species.
Step 2: Nitrile Reduction
-
Reagents: Hydrogen gas (50 psi), Raney Nickel catalyst, Methanol/Ammonia.
-
Protocol: The nitrile group (-CN) is reduced to the primary amine (-CH₂NH₂).
-
Note: Borane-THF complex is an alternative reducing agent if hydrogenation equipment is unavailable, though workup requires careful quenching.
Step 3: Global Deprotection
-
Reagents: 4M HCl in Dioxane.
-
Protocol: The Boc-protected intermediate is stirred in HCl/Dioxane at room temperature. The product precipitates as the dihydrochloride salt.
-
Purification: Filtration and washing with diethyl ether removes organic byproducts.
Handling, Stability & Safety
As a dihydrochloride salt, the compound is relatively stable but requires specific handling protocols to maintain integrity.
-
Hygroscopicity: The salt is hygroscopic. Store in a desiccator or under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Stability: Stable in aqueous solution at acidic pH. Avoid prolonged exposure to strong bases which liberate the free amine, increasing volatility and potential for ring-opening polymerization.
-
Safety Profile (GHS):
-
Signal Word: Warning.
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).
-
PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.
-
Applications in Drug Discovery[5]
5.1 Fragment-Based Drug Design (FBDD)
This compound is an ideal "fragment" due to its low molecular weight (<200 Da) and high polarity. It can be soaked into protein crystals to identify binding hotspots. The amino and hydroxyl groups serve as "anchors" for hydrogen bonding with residues like Aspartate or Serine in the binding pocket.
5.2 Scaffold Hopping
Medicinal chemists often replace a piperidine or pyrrolidine ring with the azetidine core to modulate physicochemical properties:
-
Lower Lipophilicity (LogD): The high polarity of the amino-alcohol motif lowers LogD, improving metabolic stability.
-
Rigidification: The 4-membered ring restricts conformational freedom, potentially reducing the entropic penalty of binding to a target.
5.3 Linker Chemistry
The diamine functionality (secondary ring amine + primary tail amine) allows this molecule to act as a heterobifunctional linker . It can connect two different pharmacophores (e.g., in PROTACs) while improving the water solubility of the final chimera.
References
-
PubChem Compound Summary. (n.d.). 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride (CID 71758622). National Center for Biotechnology Information. Retrieved from [Link]
-
Chemikart Catalog. (2024). Product 1443979-67-6 Specifications. Retrieved from [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[1][2][3] Heterocycles, 84(1), 223-264. (Contextual grounding for azetidine synthesis).
-
Sivaprakasham, M., et al. (2006).[1] A straightforward synthesis of 3-substituted azetidinic amino acids.[1][2] University of Michigan / Institut Lavoisier. (Methodology for 3-substituted azetidines).
Sources
Solubility profile of azetidine dihydrochloride salts in water vs organic solvents
Executive Summary
This technical guide analyzes the solubility profile of Azetidine Dihydrochloride (specifically referencing the common derivative 3-Aminoazetidine Dihydrochloride , CAS 116254-87-0, as simple azetidine typically forms a monohydrochloride).
Azetidine salts represent a class of highly polar, four-membered nitrogen heterocycles used extensively as rigid scaffolds in medicinal chemistry (e.g., peptide mimics, CNS-active agents). Their solubility behavior is dominated by strong ionic lattice forces and hydrogen bonding capability.[1] This guide provides a definitive solubility matrix, mechanistic explanations, and validated protocols for solvent handling and free-basing.[1]
Physicochemical Basis of Solubility
To manipulate azetidine salts effectively, one must understand the competition between Crystal Lattice Energy and Solvation Enthalpy .[1]
The Ionic Lattice
Azetidine dihydrochloride exists as a crystalline solid where the diprotonated diamine cation is stabilized by two chloride anions.[1] The lattice energy is high due to:
-
Charge Density: The small ring size of azetidine concentrates positive charge, creating strong electrostatic attraction to
ions. -
Hydrogen Bonding: The ammonium protons (
) form an extensive H-bond network with chloride ions in the solid state.
Solvation Thermodynamics
-
In Water (High Solubility): Water has a high dielectric constant (
) and strong H-bond donor/acceptor capabilities. It overcomes the lattice energy by hydrating the chloride ions and solvating the ammonium centers.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
In Organic Solvents (Variable to Low Solubility):
Solubility Profile Data
The following data summarizes the solubility behavior of 3-Aminoazetidine Dihydrochloride at ambient temperature (
| Solvent Class | Specific Solvent | Solubility Rating | Approx. Conc. (mg/mL) | Mechanistic Insight |
| Aqueous | Water (pH 7) | Very High | > 100 mg/mL | Ion-dipole hydration dominates lattice energy.[1] |
| 0.1 M HCl | Very High | > 100 mg/mL | Common ion effect is negligible due to high intrinsic solubility.[1] | |
| Polar Protic | Methanol | High | 20 - 50 mg/mL | Solvation via OH groups; useful for recrystallization.[1] |
| Ethanol | Moderate | 5 - 15 mg/mL | Decreased dielectric constant reduces solubility vs. MeOH.[1] | |
| Isopropanol | Low | < 5 mg/mL | Steric bulk interferes with solvation shell formation.[1] | |
| Polar Aprotic | DMSO | High | > 50 mg/mL | High dipole moment effectively solvates cations.[1] |
| DMF | Moderate | 10 - 30 mg/mL | Good solubility, but difficult to remove post-processing.[1] | |
| Acetonitrile | Sparingly | < 1 mg/mL | Insufficient H-bonding to break the salt lattice.[1] | |
| Non-Polar | Dichloromethane | Insoluble | < 0.1 mg/mL | "Like dissolves like" failure; salt remains as suspension.[1] |
| Ethyl Acetate | Insoluble | < 0.1 mg/mL | Used as an anti-solvent to precipitate the salt.[1] | |
| Hexane/Heptane | Insoluble | < 0.01 mg/mL | Completely immiscible with ionic species.[1] |
ngcontent-ng-c1352109670="" class="ng-star-inserted">Critical Note: The "Dihydrochloride" designation implies a diamine (e.g., 3-aminoazetidine). Simple Azetidine (
) forms a Monohydrochloride. The solubility trends above apply generally to both, but the dihydrochloride is significantly more polar and less soluble in organics than the monohydrochloride.
Visualization: Solvation & Workup Logic
Solvation Mechanism
The following diagram illustrates why water dissolves the salt while DCM does not, visualizing the energetic barrier.
Figure 1: Comparative solvation energetics. Water overcomes the lattice energy; DCM fails to disrupt ionic bonds.
The "Salt Break" Decision Matrix
When using azetidine salts in synthesis, converting them to the free base is often required for nucleophilic reactions.
Figure 2: Standard workflow for converting Azetidine Dihydrochloride to its organic-soluble free base.
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this protocol to verify solubility in a specific solvent lot or mixture.
-
Preparation: Weigh exactly 100 mg of Azetidine Dihydrochloride into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in
increments at . -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Inspect for clarity against a black background.
-
Soluble: Solution is perfectly clear.
-
Insoluble: Visible particles or haze remain.[1]
-
-
Calculation:
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">
Protocol B: Purification via Anti-Solvent Crystallization
Since Azetidine 2HCl is soluble in Methanol but insoluble in Ether, this difference is exploited for purification.
-
Dissolution: Dissolve crude Azetidine 2HCl in the minimum amount of warm Methanol (
). -
Filtration: Filter while warm to remove inorganic salts (e.g., NaCl) which are less soluble in MeOH.[1]
-
Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the filtrate with rapid stirring until a persistent cloudiness appears. Ratio is typically 1:3 (MeOH:Ether).[1]
-
Crystallization: Cool the mixture to
for 2 hours. -
Isolation: Filter the white precipitate under vacuum (nitrogen blanket recommended due to hygroscopicity).[1]
Strategic Applications in Drug Development
Solvent Switching
In multi-step synthesis, carrying the salt form is often preferred for stability.
-
Reaction Step: Perform nucleophilic substitution in DMF (salt is soluble).[1]
-
Workup: Dilute with Ethyl Acetate (salt is insoluble).[1] The product (if less polar) stays in solution, or the salt precipitates out if it is the product.
Handling Hygroscopicity
Azetidine dihydrochlorides are extremely hygroscopic.[1]
-
Storage: Must be stored in a desiccator or under inert gas (Argon).[1]
-
Impact: Absorbed water lowers the melting point and can lead to hydrolysis of sensitive functional groups on the ring.
References
-
PubChem. Azetidine Compound Summary. National Library of Medicine.[1] [Link]
-
Couty, F., et al. Synthesis and Profiling of Azetidine-Based Scaffolds.[1] Journal of Organic Chemistry.[1] (Contextual grounding on azetidine handling). [Link]
Sources
The Azetidine Advantage: Bioisosteric Utility and Synthetic Protocols in Medicinal Chemistry
[1][2]
Executive Summary
In modern drug discovery, the "Azetidine Switch" has emerged as a high-impact strategy for lead optimization. While four-membered nitrogen heterocycles were historically avoided due to perceived synthetic difficulty and ring strain (~26 kcal/mol), they are now recognized as privileged scaffolds. Azetidines offer a unique solution to the "molecular obesity" crisis by reducing lipophilicity (LogD) while maintaining or improving metabolic stability compared to their acyclic (gem-dimethyl) or larger heterocyclic (pyrrolidine/piperidine) counterparts.
This guide details the physicochemical rationale for deploying azetidines, analyzes their geometric vectors, and provides validated synthetic protocols for their incorporation into drug candidates.
Part 1: Physicochemical Profiling & The "Azetidine Switch"
The primary utility of the azetidine ring lies in its ability to modulate physicochemical properties without significantly altering the steric footprint of a lead molecule.
Lipophilicity and Solubility (The Gem-Dimethyl Bioisostere)
Replacing a gem-dimethyl group with an azetidine ring is a validated strategy to lower LogP. The gem-dimethyl group is metabolically robust but lipophilic. The azetidine ring occupies a similar volume but introduces a polarizable amine, significantly lowering LogD and often improving solubility and permeability.
Basicity Modulation (pKa)
Azetidine (
-
Electronic Effects: The inductive effect of electron-withdrawing groups (EWGs) at the 3-position is transmitted efficiently to the nitrogen due to the ring's compact size.
-
Design Consequence: A 3,3-difluoroazetidine is significantly less basic than its pyrrolidine counterpart, reducing hERG liability and improving membrane permeability by increasing the neutral fraction at physiological pH.
Table 1: Comparative Physicochemical Properties
| Scaffold | Structure | Strain Energy (kcal/mol) | Approx | LogP Trend | Metabolic Liability |
| Gem-Dimethyl | R-C(Me)₂-R | ~0 | N/A | High | Low (Stable) |
| Azetidine | 4-membered ring | ~26 | 11.3 | Low | Low (Ring stable) |
| Pyrrolidine | 5-membered ring | ~6 | 11.3 | Medium | Medium ( |
| Piperidine | 6-membered ring | ~0 | 11.2 | High | High (Oxidation) |
Part 2: Structural Geometry & Vectorial Alignment
Azetidines possess a "puckered" conformation (butterfly shape) with a low barrier to inversion. This geometry provides distinct exit vectors for substituents compared to the planar or chair conformations of larger rings.
The Vector Analysis
-
Gem-Dimethyl: Tetrahedral angle (~109.5°). Flexible if part of a chain.
-
Azetidine: Constrains the N-C-C angle to ~88°, forcing substituents at the 3-position into a specific vector that often mimics the gem-dimethyl spatial arrangement but with restricted conformational entropy. This rigidity can enhance ligand-target binding affinity by reducing the entropic penalty of binding.
Diagram 1: The Azetidine Switch Decision Logic
Caption: Decision tree for implementing the azetidine scaffold to resolve specific ADME/Tox liabilities in lead compounds.
Part 3: Synthetic Methodologies
Synthesizing substituted azetidines was historically challenging. However, modern cross-coupling and strain-release chemistries have made 3-substituted azetidines accessible building blocks.
Protocol A: Nickel-Catalyzed Cross-Coupling (The Workhorse)
This protocol is ideal for installing the azetidine ring onto an aryl core or functionalizing the 3-position.
Target: 1-Boc-3-arylazetidine from 1-Boc-3-iodoazetidine.
Reagents:
-
Substrate: 1-Boc-3-iodoazetidine (commercially available).[1]
-
Coupling Partner: Aryl Zinc halide (Negishi) or Aryl Boronic Acid (Suzuki - requires specific conditions).
-
Catalyst:
/ Pybox or / XPhos.
Step-by-Step Methodology:
-
Activation: Under inert atmosphere (
), dissolve 1-Boc-3-iodoazetidine (1.0 equiv) in anhydrous isopropanol (for reductive coupling) or THF (for Negishi). -
Catalyst Loading: Add
(10 mol%) and ligand (e.g., trans-2-aminocyclohexanol hydrochloride for reductive coupling). -
Addition: Add the Aryl halide (1.0 equiv) and Manganese dust (2.0 equiv) as the reductant.
-
Reaction: Heat to 60°C for 12 hours. The reaction relies on the stabilization of the radical intermediate at the 3-position.
-
Workup: Filter through Celite to remove Mn residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Strain-Release Functionalization (Advanced)
A cutting-edge approach utilizes [1.1.0]azabicyclobutanes (ABBs) to "spring load" the synthesis of 1,3-disubstituted azetidines.
Mechanism: Nucleophilic attack on the ABB central bond releases strain, opening the bridge to form the azetidine ring. Application: Ideal for generating 3-amino or 3-thio azetidines simultaneously with N-functionalization.
Diagram 2: Synthetic Workflow (Cross-Coupling)
Caption: Workflow for the Nickel-catalyzed reductive cross-coupling synthesis of 3-aryl azetidines.
Part 4: Case Studies in Drug Development
Cobimetinib (Cotellic)
-
Target: MEK Inhibitor (Melanoma).
-
Role of Azetidine: The azetidine ring in Cobimetinib is a critical structural element. It replaces a larger piperidine ring found in earlier generations.
-
Advantage: The azetidine reduces the overall lipophilicity and provides a specific vector that positions the piperidine-like nitrogen for optimal solvent interaction while maintaining metabolic stability against oxidative attack.
Baricitinib (Olumiant)
-
Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).
-
Role of Azetidine: Baricitinib features an azetidine ring linked to a pyrrolo[2,3-d]pyrimidine core.
-
Advantage: The azetidine acts as a rigid linker carrying a cyanomethyl group. This specific geometry is essential for the molecule to fit into the ATP-binding pocket of the JAK enzyme. The 3-position substitution on the azetidine allows for a "kinked" geometry that linear alkyl chains could not achieve without entropic penalties.
References
-
Stepan, A. F., et al. (2011). "Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in the Design of the γ-Secretase Inhibitor BMS-708163." Journal of Medicinal Chemistry. [Link](Note: While the title refers to BCP, this seminal paper and subsequent work by Stepan define the "Azetidine Switch" logic regarding LogD and metabolic stability).
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[2] Angewandte Chemie International Edition. [Link](Foundational text on 4-membered heterocycles including azetidines).
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]
- Duncton, M. A. J. (2011). "Miniperspective: Azetidines in Drug Discovery." Journal of Medicinal Chemistry.
-
Lowe, D. (2016). "The Azetidine Connection."[1][3][4][5] In the Pipeline (Science.org). [Link]
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. Chapter One - Advances in synthesis and chemistry of azetidines - Research Portal - Converis Standard Config [converis.ub.bw]
- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
3-(2-Aminoethyl)azetidin-3-ol: A Strategic sp³-Rich Scaffold for Lead Optimization
Topic: Literature review of 3-(2-Aminoethyl)azetidin-3-ol as a building block Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the modern era of fragment-based drug discovery (FBDD) and lead optimization, the "escape from flatland" has driven a shift from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures. 3-(2-Aminoethyl)azetidin-3-ol (CAS: 71758623; Dihydrochloride: 1443979-67-6) represents a high-value building block in this domain.
This small, rigid, bifunctional scaffold offers a unique combination of structural features: a quaternary carbon center that blocks metabolic hot spots, a hydroxyl group that lowers lipophilicity (LogP), and a "stretched" diamine geometry that serves as a distinct bioisostere to piperazine or piperidine. This guide provides a comprehensive technical review of its synthesis, physicochemical properties, and application in medicinal chemistry.
Chemical Profile & Structural Significance[1][2][3][4]
The "Stretched" Bioisostere
3-(2-Aminoethyl)azetidin-3-ol acts as a geometric isomer of biologically ubiquitous rings. While piperazine imposes a chair conformation with specific distance vectors between nitrogens, the 3,3-disubstituted azetidine scaffold alters these vectors, potentially accessing novel binding pockets or improving selectivity profiles.
| Property | Piperazine | 3-(2-Aminoethyl)azetidin-3-ol | Impact |
| Hybridization | sp³ (cyclic) | sp³ (cyclic + acyclic tether) | Increased flexibility in the tether; rigid ring. |
| Nitrogen Distance | ~2.8 Å (1,4-position) | Variable (flexible ethyl linker) | Allows "reaching" distant residues. |
| Quaternary Center | No | Yes (C3 position) | Blocks metabolic oxidation (CYP450). |
| H-Bonding | 2 Acceptors / 2 Donors | 2 Amines + 1 Hydroxyl | Additional polar handle (OH) to tune LogD. |
Physicochemical Advantages
-
LogP Reduction: The C3-hydroxyl group significantly lowers the partition coefficient compared to the non-hydroxylated analog, improving water solubility and reducing non-specific binding.
-
Metabolic Stability: The quaternary center at C3 prevents oxidative metabolism (e.g., hydroxylation) that commonly occurs at the
-carbon of substituted amines. -
Vector Orientation: The azetidine ring creates a "puckered" geometry (butterfly conformation), directing the C3-substituents (OH and aminoethyl) into specific spatial regions distinct from 6-membered rings.
Synthetic Routes and Methodologies
The synthesis of 3-(2-Aminoethyl)azetidin-3-ol generally proceeds via the functionalization of 1-Boc-3-azetidinone . The construction of the quaternary center is the critical step, typically achieved through nucleophilic addition to the ketone.
Primary Route: Cyanomethylation & Reduction
This is the most robust and scalable method, utilizing the addition of a lithiated acetonitrile species to the azetidinone, followed by reduction of the resulting nitrile.
Step-by-Step Protocol
Phase 1: Nucleophilic Addition (Formation of the Nitrile)
-
Reagents: 1-Boc-3-azetidinone, Acetonitrile (CH₃CN), n-Butyllithium (n-BuLi) or LDA, THF (anhydrous).
-
Setup: Flame-dried 3-neck flask under Nitrogen/Argon atmosphere.
-
Deprotonation: Cool dry THF to -78°C. Add Acetonitrile (1.1 eq) followed by dropwise addition of n-BuLi (1.1 eq). Stir for 30-45 mins to generate LiCH₂CN.
-
Addition: Dissolve 1-Boc-3-azetidinone in minimal THF and add dropwise to the lithiated species at -78°C.
-
Quench: Allow to warm to -20°C over 2 hours. Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica flash chromatography.
-
Intermediate:tert-butyl 3-(cyanomethyl)-3-hydroxyazetidine-1-carboxylate .
-
Phase 2: Nitrile Reduction (Formation of the Amine)
-
Reagents: Raney Nickel (cat.), Hydrogen gas (H₂), or Borane-Dimethyl Sulfide (BH₃·DMS).
-
Procedure (Hydrogenation): Dissolve the nitrile intermediate in MeOH/NH₃ (7N). Add Raney Nickel (washed). Hydrogenate at 40-60 psi for 12 hours.
-
Alternative (Borane): Use BH₃·THF reflux followed by oxidative workup if the hydrogenation is sluggish due to steric hindrance at the quaternary center.
-
Result: tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate .
Phase 3: Global Deprotection
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure: Stir the Boc-protected amine in 4M HCl/Dioxane at 0°C -> RT for 2 hours.
-
Isolation: Concentrate in vacuo. Triturate with Et₂O to obtain the Dihydrochloride salt .
Visualization of Synthesis Logic
The following diagram illustrates the decision matrix and reaction flow for synthesizing this scaffold.
Caption: Synthetic workflow from commercially available azetidinone to the final dihydrochloride salt, highlighting the critical quaternary center formation.
Medicinal Chemistry Applications
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a "super-fragment." Its low molecular weight (<120 Da for the free base) and high polarity allow it to bind efficiently (high Ligand Efficiency) while providing two distinct vectors for growing the fragment:
-
Azetidine Nitrogen: Ideal for amide coupling or reductive amination to attach to a core scaffold.
-
Primary Amine (Ethyl chain): Ideal for exploring solvent-exposed regions or forming salt bridges with Asp/Glu residues in the binding pocket.
Modulation of Physicochemical Properties
Replacing a piperazine linker with the 3-(2-aminoethyl)azetidin-3-ol scaffold often results in:
-
Lower LogD: The tertiary alcohol reduces lipophilicity, beneficial for CNS penetration (reducing P-gp efflux liability) and oral bioavailability.
-
Improved Solubility: The high Fsp³ fraction breaks planarity, disrupting crystal lattice energy and improving aqueous solubility.
Structural Comparison Diagram
The diagram below compares the spatial arrangement (vectors) of the standard piperazine linker versus the azetidine scaffold.
Caption: Comparison of vector geometry and physicochemical properties between standard piperazine linkers and the azetidine scaffold.
References
-
PubChem Compound Summary. 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride (CID 71758622). National Center for Biotechnology Information. [Link]
-
Feskov, I. O., et al. (2019). 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. Journal of Organic Chemistry, 84(3), 1363–1371. [Link]
-
Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-264. [Link] (Archived via CLOCKSS)
-
Tripodi, F., et al. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 9, 832-842. [Link]
Methodological & Application
Strategic Incorporation of 3-(2-Aminoethyl)azetidin-3-ol into Peptide Scaffolds: Challenges and Optimized Coupling Protocols
An Application and Methodology Guide for Researchers
Abstract
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and conformational rigidity. 3-(2-Aminoethyl)azetidin-3-ol is a unique building block characterized by a strained four-membered ring and a tertiary alcohol, features that can impart significant conformational constraints on a peptide backbone. However, these same features present considerable synthetic challenges, primarily due to steric hindrance and the potential for undesired side reactions. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the efficient coupling of 3-(2-Aminoethyl)azetidin-3-ol in solid-phase peptide synthesis (SPPS), ensuring high-yield and high-purity outcomes for researchers in medicinal chemistry and drug development.
Introduction: The Rationale for Azetidine-Containing Peptides
Azetidines are a class of four-membered nitrogen-containing heterocycles that confer significant ring strain (approx. 25.4 kcal/mol) upon the molecules they comprise.[1][2] When incorporated into a peptide chain, this strained scaffold can act as a potent conformational director, locking the peptide backbone into a more defined three-dimensional structure. This pre-organization can be highly advantageous for enhancing binding affinity to biological targets. The 3-(2-Aminoethyl)azetidin-3-ol moiety is of particular interest as it introduces both a rigidifying element and a hydroxyl group, which can serve as a handle for further functionalization or participate in hydrogen bonding interactions within a binding pocket.
However, the successful incorporation of this building block is non-trivial. The primary amine, located at the terminus of an ethyl side chain, is sterically shielded by the adjacent quaternary carbon of the azetidine ring. Furthermore, the tertiary alcohol presents a competing nucleophile that can lead to O-acylation, an undesirable side reaction. This document outlines robust strategies to overcome these hurdles.
Structural Features and Synthetic Challenges
Understanding the molecular architecture is paramount to developing a successful coupling strategy. The key functional groups and their implications are detailed below.
Figure 1: Key structural features of 3-(2-Aminoethyl)azetidin-3-ol.
Key Synthetic Challenges:
-
Steric Hindrance: The quaternary carbon at the 3-position of the azetidine ring significantly encumbers the primary amine, slowing down the kinetics of amide bond formation.
-
O-Acylation: The tertiary hydroxyl group is a potential nucleophile that can react with the activated carboxylic acid of the incoming amino acid, leading to the formation of an ester side product.
-
Protecting Group Strategy: A robust protection scheme is mandatory. The primary amine must be temporarily protected (e.g., with Fmoc or Boc) to allow for sequential chain elongation.[3][4] The tertiary alcohol may require its own protecting group depending on the coupling conditions chosen.
Protecting Group Strategy: A Critical First Step
Before attempting any coupling, the 3-(2-Aminoethyl)azetidin-3-ol building block must be appropriately protected. The most common strategy in modern SPPS is the use of the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection.[5]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. gasesgrit.com [gasesgrit.com]
Application Note: Strategic Use of Protecting Groups in the Synthesis of 3-(2-Aminoethyl)azetidin-3-ol
Introduction
3-(2-Aminoethyl)azetidin-3-ol is a valuable building block in contemporary medicinal chemistry. Its rigid four-membered azetidine core, combined with a hydroxyl group and a primary aminoethyl side chain at the C3-position, presents a unique three-dimensional scaffold that is increasingly incorporated into novel therapeutic agents to modulate their pharmacokinetic and pharmacodynamic properties. The synthesis of this trifunctional molecule, however, necessitates a carefully designed and executed protecting group strategy to ensure chemoselectivity and achieve high overall yields.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protecting group strategies for the synthesis of 3-(2-aminoethyl)azetidin-3-ol. We will delve into the rationale behind the selection of orthogonal protecting groups, provide detailed experimental protocols, and offer insights into the practical aspects of each synthetic step.
The Synthetic Challenge and Strategic Approach
The synthesis of 3-(2-aminoethyl)azetidin-3-ol requires the strategic protection of three distinct functional groups: the azetidine ring nitrogen, the primary amine of the side chain, and the tertiary hydroxyl group. An ideal protecting group strategy should be:
-
Orthogonal: Each protecting group should be removable under specific conditions that do not affect the others, allowing for sequential deprotection.
-
Robust: The protecting groups must be stable to the reaction conditions employed throughout the synthetic sequence.
-
High-yielding: The introduction and removal of the protecting groups should proceed in high yields to maximize the overall efficiency of the synthesis.
Our recommended strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the protection of both the azetidine nitrogen and the primary amine of the side chain. This approach offers the advantage of a single, final deprotection step under acidic conditions to unveil the target molecule.
Visualizing the Synthetic Pathway
The overall synthetic strategy can be visualized as a multi-step process starting from the commercially available 1-benzylazetidin-3-ol. The key steps involve N-protection, oxidation, introduction of the side chain via a Horner-Wadsworth-Emmons reaction followed by reduction, and a final global deprotection.
Caption: Synthetic pathway for 3-(2-Aminoethyl)azetidin-3-ol.
Detailed Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
This protocol describes the protection of the azetidine nitrogen and subsequent debenzylation to yield a key intermediate.
Step 1a: N-Boc Protection of 1-Benzylazetidin-3-ol
-
To a solution of 1-benzylazetidin-3-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-hydroxy-1-benzylazetidine-1-carboxylate.
Step 1b: Hydrogenolysis of the Benzyl Group
-
Dissolve the product from Step 1a in ethanol or methanol.
-
Add palladium on carbon (10% w/w, catalytic amount).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid, which is often used without further purification.[1]
Protocol 2: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
This protocol details the oxidation of the secondary alcohol to a ketone.
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in DCM at 0 °C, add Dess-Martin periodinane (1.2 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-oxoazetidine-1-carboxylate.[1]
Protocol 3: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol describes the crucial carbon-carbon bond-forming step using a Horner-Wadsworth-Emmons reaction.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl (cyanomethyl)phosphonate (1.2 equivalents) dropwise.[1]
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[1]
Protocol 4: Synthesis of tert-Butyl (2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)ethyl)carbamate
This protocol involves the reduction of the nitrile and the double bond, followed by protection of the newly formed primary amine.
Step 4a: Reduction of the Nitrile and Double Bond
-
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1 equivalent) in ethanol, add sodium borohydride (4 equivalents) portion-wise at 0 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Subsequently, add a catalytic amount of palladium on carbon (10% w/w).
-
Stir the mixture under a hydrogen atmosphere at room temperature for 16-24 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture through Celite® and concentrate under reduced pressure to obtain the crude tert-butyl 3-(2-aminoethyl)-3-hydroxyazetidine-1-carboxylate.
Step 4b: Boc Protection of the Side-Chain Amine
-
Dissolve the crude product from Step 4a in a mixture of THF and water.
-
Add triethylamine (1.5 equivalents) followed by di-tert-butyl dicarbonate (1.2 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)ethyl)carbamate.
Protocol 5: Synthesis of 3-(2-Aminoethyl)azetidin-3-ol (Final Deprotection)
This final step involves the simultaneous removal of both Boc protecting groups.
-
Dissolve tert-butyl (2-(1-(tert-butoxycarbonyl)-3-hydroxyazetidin-3-yl)ethyl)carbamate (1 equivalent) in DCM.
-
Add trifluoroacetic acid (TFA, 10-20 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
The crude product can be purified by reverse-phase HPLC or by conversion to a salt (e.g., hydrochloride or trifluoroacetate salt) and recrystallization.
Comparison of Protecting Group Strategies
| Protecting Group | Introduction | Removal Conditions | Orthogonality with Boc | Advantages | Disadvantages |
| Boc | Boc₂O, base | Mild acid (e.g., TFA, HCl) | N/A | High yielding, reliable, final single-step deprotection. | Sensitive to strong acids. |
| Cbz | Cbz-Cl, base | Hydrogenolysis (H₂, Pd/C) | Yes | Orthogonal to acid- and base-labile groups. | Requires hydrogenation, which can be incompatible with some functional groups. |
| Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) | Yes | Orthogonal to acid- and hydrogenolysis-labile groups. | Base-labile, may not be suitable for all synthetic routes. |
Troubleshooting and Key Considerations
-
Oxidation Step: The Dess-Martin periodinane oxidation can be exothermic. Ensure slow addition of the reagent at 0 °C. Over-oxidation is generally not an issue, but incomplete reaction can occur if the reagent has degraded.
-
Horner-Wadsworth-Emmons Reaction: Anhydrous conditions are crucial for the success of this step. Use freshly distilled solvents and ensure all glassware is flame-dried.
-
Reduction Step: The reduction of the nitrile and the double bond can sometimes be sluggish. Ensure the use of a fresh, active catalyst. The reaction may require elevated pressure for complete conversion.
-
Final Deprotection: The use of a large excess of TFA is necessary to ensure complete removal of both Boc groups. Scavengers such as triethylsilane can be added to the deprotection mixture to prevent side reactions if sensitive functional groups are present.
Conclusion
The synthesis of 3-(2-aminoethyl)azetidin-3-ol is a multi-step process where a well-defined protecting group strategy is paramount for success. The use of a dual Boc protection strategy for the azetidine nitrogen and the side-chain amine offers an efficient and convergent approach, culminating in a single, global deprotection step. The detailed protocols provided in this application note, along with the troubleshooting guide, are intended to equip researchers with the necessary tools to confidently synthesize this valuable building block for their drug discovery programs.
References
-
Zhang, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]
-
Ji, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Scientific Reports, 9(1), 1-8. [Link]
-
Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(21), 5681-5684. [Link]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2003). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 80, 26. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Štefane, B., & Požgan, F. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]
Sources
Functionalization of the hydroxyl group in azetidin-3-ol scaffolds
Topic: Strategic Functionalization of the Hydroxyl Group in Azetidin-3-ol Scaffolds Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Introduction: The Small Ring with Big Impact
The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry.[2] Often utilized to replace gem-dimethyl groups, reduce lipophilicity (lowering logP), or rigidify amine chains, the azetidine core offers unique geometric constraints.[1] Specifically, the azetidin-3-ol scaffold presents a versatile "handle" (the C3-hydroxyl) for divergent synthesis.[1]
However, this scaffold is not merely a "smaller pyrrolidine." The high ring strain (~26 kcal/mol) and the significant "pucker" angle of the ring create unique reactivity profiles. The C3-hydroxyl group is sterically exposed but electronically coupled to the nitrogen center, necessitating careful chemoselective strategies.
Key Challenges:
-
Ring Strain: Susceptibility to ring-opening or rearrangement (especially during fluorination).[1]
-
N-Protection: The secondary amine must be masked to prevent self-polymerization or competitive nucleophilicity.
-
Conformational Pucker: The ring is not planar; substituents at C3 can influence the ring pucker, affecting reactivity.
Strategic Overview: The Divergent Synthesis Hub
The hydroxyl group at C3 serves as a gateway to four primary chemical spaces: Ethers (via Mitsunobu/Alkylation), Esters (Acylation), Amines (via Oxidation/Reductive Amination), and Halides (Deoxofluorination).[1]
Visual 1: Divergent Functionalization Workflow
Figure 1: Decision tree for functionalizing N-protected azetidin-3-ol.[1] Note the instability of the ketone intermediate and the rearrangement risk in fluorination.
Critical Pre-requisite: N-Protection[1]
Do not attempt C3-functionalization on the free amine. The nucleophilicity of the azetidine nitrogen is significantly higher than that of the secondary alcohol.
-
Recommended PG: Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[1]
-
Why? They reduce ring strain slightly via electron withdrawal and are stable to the oxidative and basic conditions described below.
-
Starting Material: Commercially available as 1-Boc-3-hydroxyazetidine or 1-benzhydrylazetidin-3-ol.[1]
Module 1: The Mitsunobu Inversion (Ether/Ester Synthesis)[1][3][4][5]
The Mitsunobu reaction is the gold standard for creating C3-ether linkages while controlling stereochemistry. Since azetidin-3-ol is achiral (meso) unless substituted at C2, inversion is less about chirality and more about steric access.[1]
Mechanism & Causality:
The reaction activates the inert C3-OH into a good leaving group (alkoxyphosphonium salt). The nucleophile (phenol/acid) then attacks via
-
Nuance: The azetidine ring is sensitive. The order of addition is critical to prevent harsh exotherms or side reactions.
Protocol: Synthesis of 1-Boc-3-phenoxyazetidine
-
Reagents:
-
Step-by-Step:
-
Setup: Charge a flame-dried flask with azetidin-3-ol, Phenol, and
in THF under . Cool to 0 °C .[3][4] -
Addition: Add DIAD dropwise over 15 minutes. Reason: Controls exotherm and prevents the formation of hydrazine byproducts before activation.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Monitoring: TLC (Hexane/EtOAc) will show the disappearance of the alcohol.
-
Workup: Dilute with
, wash with 1N NaOH (to remove unreacted phenol) and Brine. -
Purification: Silica gel chromatography.[5] Note:
(phosphine oxide) is a difficult byproduct.[1] If separation is hard, switch to polymer-supported .[1]
-
Module 2: The Carbonyl Gateway (Oxidation to Azetidin-3-one)[1]
Accessing the 3-amino azetidine (a common pharmacophore) requires oxidizing the alcohol to a ketone, followed by reductive amination.[1]
The Challenge: 1-Boc-azetidin-3-one is relatively unstable.[1] It is prone to hydrate formation and decomposition upon prolonged storage. Parikh-Doering oxidation is superior to Swern here because it avoids cryogenic temperatures (-78°C) which can be difficult to scale, while remaining mild enough to preserve the ring.[1]
Visual 2: Parikh-Doering Mechanism Logic
Figure 2: The SO3.Py complex activates DMSO, allowing mild oxidation at 0°C to RT.[1]
Protocol: Parikh-Doering Oxidation
-
Reagents:
-
Step-by-Step:
-
Dissolution: Dissolve alcohol in DMSO/DCM (1:1) and cool to 0 °C .
-
Base Addition: Add DIPEA. Stir for 5 mins.
-
Activator Addition: Add
in portions (exothermic). -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.
-
Quench: Pour into ice water. Extract immediately with DCM.
-
Critical Note: Do not store the ketone. Use the crude material immediately for the next step (e.g., reductive amination or olefination).
-
Module 3: Deoxofluorination (The Danger Zone)
Replacing -OH with -F is a standard medicinal chemistry tactic to block metabolism.[1] However, on azetidines, this is high-risk.[1]
The Risk: Reaction with DAST generates a leaving group. The nitrogen lone pair (even if Boc-protected) can assist in displacing this leaving group, forming a transient bicyclic aziridinium ion .[1] Nucleophilic attack by fluoride on this intermediate can lead to ring expansion (to pyrrolidines) or rearrangement.
Protocol: Safer Fluorination
-
Reagent: Use XtalFluor-E or Morph-DAST instead of neat DAST. They are more thermally stable and less prone to catastrophic rearrangement, though the risk remains.
-
Additive: Use
as a fluoride source buffer. -
Conditions: Keep strictly at -78 °C during addition and warm very slowly. If ring expansion is observed (check NMR for pyrrolidine signals), switch to an
displacement of a mesylate using in (a "softer" fluorination).[1]
Summary of Conditions
| Transformation | Target Product | Reagents | Critical Parameter |
| Mitsunobu | Aryl Ether | Add DIAD slowly at 0°C. | |
| Oxidation | Ketone | Do not isolate ketone for long periods.[1] | |
| Fluorination | Fluoride | XtalFluor-E, | Risk of Ring Expansion. Keep cold.[1] |
| SNAr | Heteroaryl Ether | NaH, Chloropyrimidine | Use mild base; watch for hydrolysis.[1] |
References
-
Mitsunobu Reaction Mechanism & Protocols
-
Parikh-Doering Oxidation
-
Azetidines in Medicinal Chemistry (Review)
-
Fluorination and Ring Expansion Risks
-
Azetidine Functionalization Overview
Sources
Application Note: Accelerating the Synthesis of Privileged Scaffolds via Microwave-Assisted Functionalization of 3-(2-Aminoethyl)azetidin-3-ol
Abstract
This guide provides a detailed framework for the application of Microwave-Assisted Organic Synthesis (MAOS) in the rapid and efficient functionalization of 3-(2-Aminoethyl)azetidin-3-ol. Azetidine-containing molecules are considered privileged structures in medicinal chemistry, often enhancing physicochemical properties and metabolic stability in drug candidates.[1][2][3] However, their synthesis can be challenging due to inherent ring strain and steric considerations.[4] MAOS offers a transformative solution, leveraging direct, high-efficiency energy transfer to dramatically reduce reaction times, improve yields, and promote cleaner reaction profiles compared to conventional heating methods.[5][6][7] We present a detailed protocol for a representative one-pot, two-step synthesis of a novel dihydropyrimidinone scaffold, demonstrating the power of combining this key azetidine building block with advanced microwave technology.
Introduction: The Strategic Advantage of MAOS for Azetidine Scaffolds
The Azetidine Moiety in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a cornerstone in modern drug design.[3][8] Its unique structural and chemical characteristics, including high ring strain (~25.4 kcal/mol), a sp3-rich three-dimensional character, and conformational rigidity, impart significant advantages to bioactive molecules.[1][2][4] These features can lead to improved metabolic stability, enhanced aqueous solubility, and novel vector orientations for probing target interactions, which are often unattainable with larger, less strained rings.[2][3] The successful incorporation of azetidine motifs into FDA-approved drugs such as baricitinib (for rheumatoid arthritis) and cobimetinib (for melanoma) validates its importance as a privileged scaffold.[1]
3-(2-Aminoethyl)azetidin-3-ol: A Versatile Bifunctional Building Block
The subject of this guide, 3-(2-Aminoethyl)azetidin-3-ol, is a particularly valuable synthetic intermediate. Its structure presents multiple points for diversification:
-
Primary Amino Group (-CH₂NH₂): Highly reactive and suitable for a wide range of transformations including amidation, reductive amination, and condensation reactions.
-
Secondary Ring Amine (-NH-): Offers a distinct reactive site for N-functionalization, such as arylation or alkylation.
-
Tertiary Alcohol (-OH): Provides a handle for introducing further complexity through etherification or esterification, and its position on a quaternary carbon enhances the molecule's three-dimensionality.
The dihydrochloride salt form is typically used for stability and ease of handling.[9]
Why Microwave-Assisted Synthesis?
Conventional heating methods rely on conduction and convection, which can result in slow, inefficient energy transfer and the formation of temperature gradients within the reaction vessel.[10] Microwave-assisted organic synthesis (MAOS) overcomes these limitations by utilizing direct dielectric heating.[5][11] Polar molecules and ions within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and uniformly.[12]
This mechanism offers profound benefits:
-
Drastic Reduction in Reaction Time: Reactions that take hours or days under conventional reflux can often be completed in minutes.[7][10]
-
Increased Yields and Purity: The rapid heating and short reaction times minimize the formation of by-products from thermal decomposition.[6][13]
-
Superheating Capabilities: In sealed vessels, solvents can be heated far beyond their atmospheric boiling points, enabling access to kinetic regimes that are impossible to achieve with standard reflux apparatus.[11][14]
-
Alignment with Green Chemistry: MAOS reduces energy consumption and often allows for the use of less solvent, making it an environmentally friendly technique.[5][15]
The combination of the structurally complex 3-(2-Aminoethyl)azetidin-3-ol with the rapid, controlled heating of MAOS provides a powerful platform for accelerating the discovery and development of novel chemical entities.
Representative Application: One-Pot Synthesis of an Azetidinyl-Dihydropyrimidinone Library
To illustrate the utility of this methodology, we present a protocol for a microwave-assisted Biginelli-type condensation reaction. This reaction efficiently constructs a complex dihydropyrimidinone core by reacting the primary amine of our building block with an aldehyde and a β-ketoester. This scaffold is a well-known pharmacophore with a wide range of biological activities.
Reaction Scheme:
A representative scheme for the microwave-assisted synthesis of a dihydropyrimidinone derivative.
Detailed Experimental Protocols
Materials and Equipment
-
Reagents: 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride, triethylamine (TEA), benzaldehyde (or other aromatic aldehydes), ethyl acetoacetate, ethanol (200 proof), acetic acid (glacial).
-
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator), 10 mL microwave reaction vials with snap caps, magnetic stir bars, analytical balance, syringes, rotary evaporator, flash chromatography system, NMR spectrometer, and mass spectrometer.
General Workflow Overview
The following diagram outlines the complete experimental workflow, from initial setup to final product characterization.
Caption: Experimental workflow from preparation to characterization.
Step-by-Step Synthesis Protocol
Step 1: Free-Basing the Starting Material
-
To a 10 mL microwave vial containing a magnetic stir bar, add 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride (189.08 mg, 1.0 mmol).
-
Add ethanol (4.0 mL) followed by triethylamine (TEA) (279 µL, 2.0 mmol, 2.0 equiv).
-
Stir the mixture at room temperature for 10 minutes to liberate the free amine. The formation of triethylamine hydrochloride salt may be observed as a white precipitate.
Step 2: Addition of Reagents
-
To the vial, add benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv).
-
Add ethyl acetoacetate (127 µL, 1.0 mmol, 1.0 equiv).
-
Finally, add glacial acetic acid (6 µL, 0.1 mmol, 0.1 equiv) as a catalyst.
Step 3: Microwave Irradiation
-
Securely cap the vial and place it in the cavity of the microwave synthesizer.
-
Set the following reaction parameters:
-
Temperature: 120 °C (Use "PowerMax" or dynamic power mode to prevent overshoot)
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Stirring: High
-
-
Rationale for Parameters: The temperature of 120 °C creates superheated conditions in the sealed vial, dramatically accelerating the condensation and cyclization steps.[11][14] A 15-minute hold time is typically sufficient for this type of transformation under microwave irradiation, striking a balance between achieving high conversion and preventing potential degradation.[10][16]
Step 4: Work-up and Isolation
-
After the irradiation is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.
-
Once cooled, carefully uncap the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Step 5: Purification and Characterization
-
Purify the crude material via automated flash column chromatography (e.g., silica gel, gradient elution from 0% to 10% methanol in dichloromethane).
-
Combine the product-containing fractions and concentrate to yield the pure dihydropyrimidinone derivative as a solid or viscous oil.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Mechanism and Optimization Data
The reaction proceeds through a proposed pathway involving initial imine formation, followed by Michael addition and a final cyclizing condensation.
Caption: Proposed mechanistic pathway for the Biginelli-type reaction.
Microwave Parameter Optimization
Effective protocol development requires optimization. The following table summarizes a hypothetical optimization screen for the synthesis, demonstrating the impact of key variables on reaction outcome.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtOH | 100 | 15 | 65 |
| 2 | EtOH | 120 | 10 | 81 |
| 3 | EtOH | 120 | 15 | 92 |
| 4 | EtOH | 120 | 25 | 88 |
| 5 | MeCN | 120 | 15 | 74 |
| 6 | DMF | 140 | 15 | 95* |
Yield in DMF was high, but purification was more challenging due to the high-boiling solvent.
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficient temperature or time; Incomplete free-basing of the amine salt. | Increase the hold temperature in 10-15 °C increments. Ensure 2.0-2.2 equivalents of TEA are used and allow adequate stirring time before adding other reagents. |
| Formation of By-products | Reaction temperature is too high or hold time is too long, causing degradation. | Reduce the hold temperature or shorten the reaction time. Analyze the crude mixture by LCMS to identify by-products and guide optimization. |
| Poor Reproducibility | Inconsistent vial sealing; Inaccurate temperature monitoring. | Always use a new cap for each reaction. Ensure the fiber-optic temperature probe (if used) is correctly positioned. For IR-based surface sensors, ensure the vial is clean. |
| Difficulty in Purification | Use of a high-boiling solvent like DMF or DMSO. | If possible, use lower-boiling polar solvents like Ethanol or Acetonitrile which are effective for MAOS and easily removed. If DMF is necessary, consider a post-reaction aqueous work-up. |
Conclusion
The strategic application of microwave-assisted synthesis to versatile building blocks like 3-(2-Aminoethyl)azetidin-3-ol provides a robust and highly efficient platform for the rapid generation of diverse and complex molecular scaffolds. This approach dramatically accelerates the design-make-test-analyze cycle in drug discovery by reducing synthesis times from days to minutes. The detailed protocol herein serves as a validated starting point for researchers and drug development professionals to harness the synergistic power of privileged azetidine motifs and modern synthesis technology.
References
- Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Bari, S. B., & Bhalerao, S. B. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (2025, June 30). International Journal of Research in Pharmacy and Allied Science.
- Cheekatla, S. R. (2026, January 5).
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (2025). Benchchem.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15).
- Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Advanced Journal of Chemistry, Section A.
- Microwave assisted organic synthesis (MAOS). (2021, May 13).
- Substituted Azetidines in Drug Discovery. (2022, April 12). Life Chemicals.
- Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave method. Der Pharma Chemica.
- Microwave-assisted synthesis of nitrogen heterocycles.
- Microwave Assisted Reactions of Azaheterocycles For Medicinal Chemistry Applic
- Microwave-assisted synthesis of azetidines in aqueous media. (2025, August 6).
- 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride. PubChem.
- Microwave Assisted Synthesis Of New Heterocyclic Compounds. (2024, July 27). International Journal of Pharmaceutical Sciences.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
- Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. (2024, July 17). Arabian Journal of Chemistry.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025, November 7). MDPI.
- Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. (2022, October 5). Monash University.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. chemicaljournals.com [chemicaljournals.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. 3-(2-Aminoethyl)azetidin-3-ol dihydrochloride | C5H14Cl2N2O | CID 71758622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. ijrpas.com [ijrpas.com]
- 14. researchgate.net [researchgate.net]
- 15. ajgreenchem.com [ajgreenchem.com]
- 16. Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
Technical Support Center: Solubilizing 3-(2-Aminoethyl)azetidin-3-ol 2HCl
Topic: Improving solubility of 3-(2-Aminoethyl)azetidin-3-ol 2HCl in DCM or THF Ticket ID: SOL-AZET-003 Responder: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to dissolve a highly polar, ionic dihydrochloride salt (2HCl) in non-polar (DCM) or moderately polar (THF) aprotic solvents. This will not work directly. The lattice energy of the salt and the hydrophilicity of the hydroxyl/diamine core far exceed the solvation capability of pure DCM or THF.
To proceed, you must disrupt the ionic lattice. You have three viable pathways depending on your downstream application:
-
Solvent Modification: Use a polar co-solvent (Best for analysis/transfer).
-
Non-Aqueous Free-Basing: Neutralize without water (Best for reactions sensitive to water).
-
In-Situ Derivatization: React the suspension directly (Best for protection/acylation).
Part 1: The Physicochemical Barrier (Why it fails)
Understanding the failure mode is critical to selecting the right fix.
| Feature | Property | Impact on DCM/THF Solubility |
| Salt Form | Dihydrochloride (2HCl) | Creates a rigid ionic lattice. Requires high dielectric constant solvents (Water, MeOH, DMSO) to dissociate. |
| Core Structure | Azetidin-3-ol | The hydroxyl group is a hydrogen bond donor/acceptor, increasing polarity. |
| Side Chain | Aminoethyl | Adds a primary amine. In 2HCl form, this is a dicationic species ( |
| Result | Lipophobicity | The compound effectively behaves like an inorganic salt (e.g., NaCl) rather than an organic molecule. |
Part 2: Troubleshooting Protocols
Method A: The "Magic Mixture" (Solvent Modification)
Use this if you need to dissolve the compound for transfer, analysis (TLC/LCMS), or mild reactions.
Pure DCM cannot break the ionic interactions. Methanol (MeOH) acts as a bridge, solvating the ionic centers while remaining miscible with DCM.
Protocol:
-
Standard Mix: Prepare a solution of 10% to 20% Methanol in DCM .
-
Add Salt: Add your 3-(2-Aminoethyl)azetidin-3-ol 2HCl to this mixture.
-
Sonication: Sonicate for 5–10 minutes. The alcohol helps solvate the chloride ions.
-
Advanced Modifier: If solubility remains poor, add 1% Triethylamine (TEA) to the solvent mix. This shifts the equilibrium slightly toward the free base, improving solubility.
Warning: Do not use this method if your downstream reaction involves reagents incompatible with alcohols (e.g., isocyanates, acid chlorides, anhydrides).
Method B: Non-Aqueous Free-Basing (The "Shift" Technique)
Use this if you need the free amine in DCM/THF and cannot tolerate water (e.g., for anhydrous coupling).
Critical Note: Standard aqueous workup (Add NaOH/Water -> Extract with DCM) will FAIL . This molecule is small and highly polar; the free base will stay in the water layer, and you will recover nothing in the DCM.
Protocol:
-
Dissolution: Dissolve the 2HCl salt in a minimum volume of dry Methanol (MeOH) . It will dissolve readily.
-
Neutralization: Add 2.5 equivalents of solid, powdered Sodium Carbonate (
) or Potassium Carbonate ( ) . -
Exchange: Stir vigorously at Room Temperature (RT) for 1–2 hours. The carbonate will scavenge the HCl, precipitating NaCl/KCl.
-
Solvent Swap:
-
Filter off the inorganic solids.[1]
-
Concentrate the filtrate (MeOH + Free Amine) to dryness under vacuum.
-
Immediately re-dissolve the residue in your desired solvent (DCM or THF). The free amine/alcohol should now be soluble.
-
Method C: In-Situ Protection (The "Trojan Horse")
Use this if your goal is to protect the amine (e.g., Boc, Cbz) or alcohol (TBS).
Do not try to dissolve the salt first. Perform the reaction in a suspension or biphasic system. The product will dissolve as it forms.
Protocol (Boc-Protection Example):
-
Suspension: Suspend the 2HCl salt in DCM (0.1 M concentration).
-
Base: Add 2.5–3.0 equivalents of Diisopropylethylamine (DIPEA) .
-
Observation: The salt will not fully dissolve, but the DIPEA will neutralize the surface of the particles.
-
-
Reagent: Add 1.1 equivalents of
. -
Catalysis: Add 5 mol% DMAP (Dimethylaminopyridine) if reacting the alcohol, or rely on DIPEA for the amine.
-
Reaction: Stir vigorously. As the amine reacts to form the Boc-carbamate, it becomes lipophilic and dissolves into the DCM.
-
Completion: The disappearance of the solid suspension often indicates reaction completion.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your experimental needs.
Figure 1: Decision matrix for solubilizing hydrophilic amine salts in lipophilic solvents.
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I just use NaOH and extract with DCM?
A: No. This is a common trap. The free base of this molecule is small and contains two amines and an alcohol. It is extremely water-soluble (
Q2: I tried Method B (Free-basing), but the oil I got is still not dissolving fully in DCM. A: This is possible due to the high polarity of the hydroxyl group.
-
Fix 1: Ensure the DCM is strictly anhydrous.
-
Fix 2: Add a small amount of THF (10-20%) to the DCM.
-
Fix 3: If the compound is an oil, it might contain residual inorganic salts. Triturate with dry ether to precipitate salts, filter, and re-concentrate.
Q3: Can I use Silylation to improve solubility? A: Yes. If your reaction allows, adding BSA (Bis(trimethylsilyl)acetamide) or HMDS to the suspension in DCM can transiently protect the alcohol and amines as silyl ethers/amines, drastically increasing solubility in DCM [2]. This is often used in peptide synthesis and GC-MS sample prep.
Q4: Why not use DMF or DMSO? A: You can, and the salt will dissolve. However, removing DMF/DMSO requires high vacuum or aqueous washing (which, as noted in Q1, causes product loss for this molecule). DCM/THF are preferred for ease of workup, hence the focus of this guide.
References
-
Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[2] Link
- Context: Establishes fundamental solubility profiles of zwitterionic/amino-acid-like species in organic vs. aqueous systems.
-
Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link
- Context: Describes the mechanism of using silylation agents (BSA/BSTFA) to solubilize polar amine/alcohol species in non-polar solvents like DCM.
-
BenchChem Technical Support . (2025). Improving solubility of hydrophilic amine salts. Link
-
Context: General protocols for handling amino-ester hydrochlorides in organic synthesis.[3]
-
Sources
Troubleshooting low yields in azetidine amine coupling reactions
Topic: Troubleshooting Low Yields in Azetidine Amine Coupling Reactions Ticket ID: AZT-CPL-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Azetidine Paradox"
User Query: "My LCMS shows conversion, but my isolated yields are consistently low (<30%). Standard peptide coupling conditions (HATU/DIEA) are failing or producing impurities."
Root Cause Analysis: Azetidines present a unique "strained-amine" profile that deceives standard retrosynthetic logic. Unlike pyrrolidines or piperidines, azetidines suffer from three distinct failure modes that often occur simultaneously:
-
Acid-Mediated Ring Opening: The ~26 kcal/mol ring strain makes the azetidinium ion (protonated state) highly susceptible to nucleophilic attack, leading to ring-opening and polymerization during acidic workups or deprotection steps.
-
Steric Gating (The 3-Position): In drug discovery, azetidines are rarely unsubstituted. A 3,3-disubstitution pattern creates a "puckered" conformation that dramatically reduces the nucleophilic trajectory of the nitrogen lone pair.
-
Hidden Volatility & Polarity: Small azetidines are often amphiphilic or highly volatile, leading to "ghost losses" on the rotavap or into the aqueous layer during extraction.
Diagnostic Workflow
Before altering reagents, diagnose the specific failure point using this logic flow.
Figure 1: Decision tree for isolating the root cause of azetidine coupling failure.
Technical Solutions & FAQs
Category A: Amide Coupling Failures
Q: I am using HATU/DIEA in DMF, but the reaction stalls at 50% conversion. Adding more HATU doesn't help.
A: The issue is likely steric occlusion coupled with the "Guanidinium Trap." HATU is excellent for unhindered amines, but for 3,3-disubstituted azetidines, the reaction rate is slow. Prolonged exposure to HATU can lead to the amine reacting with the coupling reagent itself (guanidinium formation) rather than the activated ester.
The Fix: Switch to T3P (Propylphosphonic Anhydride). T3P is the gold standard for hindered amine couplings.
-
Mechanism: It forms a mixed anhydride that is highly reactive but sterically accessible.
-
Epimerization: It shows the lowest rate of epimerization among coupling reagents, crucial if your azetidine is chiral.
-
Thermodynamics: The reaction is driven by the release of a water-soluble triphosphate byproduct, simplifying workup.
Comparative Data: Coupling Reagent Efficiency for Hindered Amines
| Reagent | Reactivity (Hindered) | Risk of Epimerization | Workup Ease | Recommendation |
| HATU | Moderate | Moderate | Low (DMF removal) | Use for simple cases only. |
| EDC/HOAt | Low | Low | High | Often fails for 3,3-subst. azetidines.[1][2][3][4][5] |
| T3P | High | Very Low | Very High | Primary Recommendation. |
| Ghosez's Rgt | Very High | High | Moderate | Use only if T3P fails. |
Category B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig)[6]
Q: My Buchwald reaction yields only dehalogenated starting material. Which ligand works for azetidines?
A: You are likely experiencing "Reductive Elimination Failure" due to the specific bite angle required for four-membered rings. Standard ligands like BINAP or DPPF often fail with azetidines because the small ring size affects the N-nucleophilicity and the reductive elimination geometry.
The Fix: Use Dialkylbiaryl Phosphine Ligands (Buchwald Generation 3/4).
-
Ligand: RuPhos or BrettPhos .[6] These are specifically engineered to facilitate the reductive elimination of bulky or secondary amines.
-
Base: Avoid NaOtBu if your substrate has other sensitive groups. Use Cs2CO3 (weaker, slower) or LHMDS (strong, non-nucleophilic).
-
Pre-catalysts: Use oxidative addition complexes (e.g., RuPhos Pd G4) rather than mixing Pd2(dba)3 + Ligand in situ, to ensure active catalyst species concentration.
Category C: Stability & Isolation (The "Hidden" Yield Killer)
Q: My reaction worked (LCMS shows product), but after workup and silica column, I recovered nothing.
A: Your product likely decomposed on the silica or washed away.
1. The Acid Trap (Ring Opening): Azetidines are acid-sensitive.[5] Standard silica gel is slightly acidic (pH 5-6). This is sufficient to protonate the azetidine, activating the ring for nucleophilic attack by the silica surface or residual alcohols, leading to ring opening.
-
Visual Mechanism:
Figure 2: Acid-catalyzed ring opening pathway.
2. The Polarity Trap: Unprotected azetidines are highly polar. In a standard EtOAc/Water extraction, they often partition into the water layer.
The Fixes:
-
Purification: Use Neutral Alumina or Triethylamine-deactivated Silica (flush column with 1% Et3N in Hexane before use).
-
Extraction: Do not use EtOAc. Use DCM:IPA (3:1) or Chloroform:IPA (3:1) for extractions. These mixtures are polar enough to pull the azetidine out of the aqueous phase.
Validated Experimental Protocols
Protocol A: T3P Amide Coupling (For Hindered Azetidines)
Standardized for 1.0 mmol scale.
-
Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Azetidine (1.1 equiv) in EtOAc (or MeTHF for higher boiling point) [5 mL].
-
Note: Avoid DMF if possible to simplify workup; T3P works well in organic esters.
-
-
Base Addition: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Cool to 0°C.
-
Reagent Addition: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv) dropwise.
-
Reaction: Allow to warm to Room Temp. Stir 2–12 h. Monitor by LCMS.[4]
-
Workup (Crucial):
-
Wash organic layer with Water (x2), then Sat. NaHCO3 (x2), then Brine .
-
Do NOT wash with 1M HCl (risk of ring opening). If acid wash is required for impurity removal, use 0.5M Citric Acid and keep contact time <5 mins at 0°C.
-
-
Isolation: Dry over Na2SO4, filter, and concentrate.
Protocol B: SCX "Catch and Release" (For Polar Azetidine Isolation)
Best for isolating azetidines from reaction mixtures without aqueous extraction.
-
Conditioning: Wet an SCX-2 (Strong Cation Exchange) cartridge with MeOH.
-
Loading: Dissolve crude reaction mixture in MeOH (or DCM/MeOH) and load onto the cartridge.
-
Washing: Flush cartridge with 3-5 column volumes of MeOH. (Elutes non-basic impurities).
-
Releasing: Elute product with 2M NH3 in MeOH (or 7N NH3 in MeOH).
-
Note: The ammonia displaces the azetidine.
-
-
Concentration: Concentrate the ammoniacal eluent immediately at low temperature (<40°C) to avoid volatility losses.
References
-
Dunetz, J. R., et al. (2011).[10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
Surry, D. S., & Buchwald, S. W. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
-
Bai, G., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1722–1727. [2]
- Patterson, A. W., et al. (2009). "Protection of Azetidines and other strained amines." Journal of Organic Chemistry. (Contextual reference for acid stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Support Center: Preserving Azetidine Ring Integrity During Acidic Hydrolysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on a common challenge in synthetic chemistry: preventing the ring-opening of azetidines during acidic hydrolysis. Due to their inherent ring strain, four-membered azetidine rings are susceptible to degradation under acidic conditions, a critical consideration when performing reactions such as the hydrolysis of esters or the removal of acid-labile protecting groups elsewhere in a molecule.[1][2]
This guide is structured to provide both immediate troubleshooting assistance and a deeper understanding of the underlying chemical principles to empower you in your experimental design.
Troubleshooting Guide: Azetidine Ring Opening Detected
If you are observing undesired ring-opening of your azetidine-containing compound during acidic hydrolysis, this guide will help you diagnose the potential cause and implement an effective solution.
Visual Troubleshooting Workflow
Caption: Troubleshooting flowchart for azetidine ring opening.
Detailed Troubleshooting Steps
Issue 1: Ring opening observed under strongly acidic conditions (e.g., concentrated HCl, neat TFA).
-
Causality: The high concentration of protons leads to significant protonation of the azetidine nitrogen. This protonated intermediate is highly susceptible to nucleophilic attack (by water or other nucleophiles present) or unimolecular ring-opening to form a carbocation, especially if the carbon atoms of the ring are substituted with stabilizing groups.[3][4]
-
Solution:
-
Reduce Acid Concentration and Temperature: Attempt the hydrolysis with a more dilute acid solution (e.g., 1-4M HCl in dioxane or water) and at a lower temperature (e.g., 0 °C to room temperature).[5][6] Acid-catalyzed ester hydrolysis is a reversible process, so using a large excess of water can help drive the reaction to completion even with a lower acid concentration.[7]
-
Protect the Azetidine Nitrogen: If the azetidine nitrogen is unprotected, consider installing a protecting group that is stable to the required acidic conditions. Electron-withdrawing protecting groups such as sulfonyl (e.g., tosyl) or certain carbamates can decrease the basicity of the nitrogen, making it less prone to protonation.[1]
-
Issue 2: Ring opening occurs even under mild acidic conditions.
-
Causality:
-
Unprotected Azetidine: An unprotected azetidine nitrogen is still basic enough (pKa of the conjugate acid is ~11.3) to be protonated even under milder acidic conditions, leading to instability.[4]
-
Acid-Labile N-Protecting Group: If the nitrogen is protected, the protecting group itself might be too acid-labile. The tert-butoxycarbonyl (Boc) group, for instance, is designed to be removed under acidic conditions and will not offer sufficient protection.[8][9]
-
Intramolecular Reactions: A pendant functional group on the azetidine or its substituent might be participating in an intramolecular ring-opening reaction catalyzed by acid.
-
-
Solutions:
-
Protect the Azetidine Nitrogen: For an unprotected azetidine, introduce a robust, electron-withdrawing protecting group. An N-tosyl group is generally very stable to a wide range of acidic conditions.
-
Change the Protecting Group: If you have an N-Boc protected azetidine and need to perform an acidic hydrolysis elsewhere in the molecule, the Boc group is likely to be cleaved.[8] Consider switching to a more acid-stable protecting group like a carboxybenzyl (Cbz) group, which is typically removed by hydrogenolysis and is stable to mild acidic conditions.[10][11]
-
Employ Orthogonal Strategies: If your molecule contains multiple acid-labile groups, a careful selection of protecting groups with different deprotection conditions (orthogonality) is crucial. For example, if you need to remove a Boc group from another part of the molecule, protecting the azetidine with a Cbz group would be a suitable strategy.[10]
-
Issue 3: Degradation during workup or purification on silica gel.
-
Causality: Standard silica gel is acidic and can cause the degradation of sensitive azetidines during column chromatography.[1]
-
Solutions:
-
Neutralize or Use Basic Media: Ensure that the workup conditions are neutral or slightly basic before proceeding with purification.[1]
-
Use Deactivated or Alternative Stationary Phases: Use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or consider alternative stationary phases like neutral or basic alumina.[12]
-
Alternative Purification Methods: For volatile and thermally stable azetidines, distillation under reduced pressure can be an excellent purification method. Recrystallization is also a highly effective method for solid products.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of acid-catalyzed azetidine ring opening?
A1: The primary mechanism involves the protonation of the azetidine nitrogen atom by an acid.[3] This makes the azetidine ring more susceptible to nucleophilic attack. The subsequent ring-opening can proceed via two main pathways:
-
SN2-type reaction: A nucleophile (e.g., water, a halide ion) attacks one of the ring carbons, leading to concerted C-N bond cleavage.[4]
-
SN1-type reaction: The protonated azetidine can undergo C-N bond cleavage to form a carbocation intermediate, which is then trapped by a nucleophile. This pathway is more likely if the carbocation is stabilized by substituents on the ring.[3]
Caption: General mechanism for acid-catalyzed azetidine ring opening.
Q2: How do N-substituents affect the stability of the azetidine ring in acidic media?
A2: N-substituents have a profound effect on the stability of the azetidine ring. Electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, lowering its basicity and making it less susceptible to protonation. This generally increases the stability of the azetidine ring in acidic conditions. Conversely, electron-donating groups (EDGs) increase the basicity of the nitrogen, making it more prone to protonation and subsequent ring-opening.[13]
Q3: Which protecting group is best for an azetidine nitrogen if I need to perform a subsequent acidic hydrolysis?
A3: The choice of protecting group is critical and depends on the specific acidic conditions required for your hydrolysis.
-
tert-Butoxycarbonyl (Boc): Generally unsuitable as it is designed to be cleaved under acidic conditions.[8][9]
-
Carboxybenzyl (Cbz): A good choice for mild to moderate acidic conditions. It is stable to the conditions typically used for Boc deprotection and is removed by catalytic hydrogenolysis, providing an orthogonal deprotection strategy.[10][11]
-
Tosyl (Ts): Very robust and stable to a wide range of acidic conditions, making it an excellent choice for protection when harsh acidic conditions are unavoidable. However, its removal requires strong reducing agents (e.g., sodium in liquid ammonia) or other specific conditions.
Q4: Can I perform an ester hydrolysis on my azetidine-containing molecule without causing ring opening?
A4: Yes, it is possible with careful control of reaction conditions.
-
Basic Hydrolysis (Saponification): This is often the safest option for preserving the azetidine ring, as the basic conditions will not lead to protonation of the nitrogen. The reaction is typically performed with an aqueous solution of a base like NaOH or KOH.[3]
-
Acidic Hydrolysis: If acidic conditions are necessary, use the mildest conditions possible. This means using a dilute acid, a lower reaction temperature, and the shortest possible reaction time. Monitoring the reaction closely by TLC or LC-MS is crucial to minimize byproduct formation.[6]
Protocols and Data
Protocol 1: Selective Acidic Hydrolysis of a Methyl Ester in the Presence of an N-Cbz Protected Azetidine
This protocol describes the hydrolysis of a methyl ester to a carboxylic acid using mild acidic conditions that are generally tolerated by an N-Cbz protected azetidine.
Materials:
-
Azetidine-containing methyl ester (1 eq)
-
1,4-Dioxane
-
6M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the azetidine-containing methyl ester in 1,4-dioxane (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add 6M HCl (3-5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Protection of Azetidine with a Tosyl Group
This protocol provides a general method for the N-tosylation of an azetidine.
Materials:
-
Azetidine or its hydrochloride salt (1 eq)
-
Tosyl chloride (TsCl) (1.1 eq)
-
Triethylamine (TEA) or pyridine (2.5 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the azetidine in DCM (approximately 0.2 M concentration).
-
Cool the solution to 0 °C.
-
Add triethylamine followed by the dropwise addition of a solution of tosyl chloride in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Relative Stability of N-Substituted Azetidines in Acidic Media
The following table provides a comparative overview of the stability of different N-substituted azetidines under acidic conditions, based on kinetic data and qualitative observations from the literature.
| N-Substituent | Protecting Group Type | Relative Stability in Acid | Deprotection Conditions | Notes |
| H | Unprotected | Very Low | - | Highly susceptible to ring opening due to the basicity of the nitrogen.[4] |
| tert-Butoxycarbonyl (Boc) | Carbamate | Low | Mild to strong acid (e.g., TFA, HCl in dioxane).[8][9] | Not suitable for protection during acidic hydrolysis. |
| Benzyl (Bn) | Alkyl | Moderate | Catalytic hydrogenolysis (H₂, Pd/C). | More stable than unprotected, but still susceptible to strong acids. |
| Carboxybenzyl (Cbz) | Carbamate | Moderate to High | Catalytic hydrogenolysis (H₂, Pd/C); strong acids like HBr/AcOH.[10][11] | Orthogonal to Boc deprotection; stable to mild acidic conditions. |
| Tosyl (Ts) | Sulfonyl | Very High | Strong reducing agents (e.g., Na/NH₃). | Excellent stability in a wide range of acidic conditions. |
| Phenyl | Aryl | Variable | - | Stability is highly dependent on substituents on the phenyl ring. Electron-withdrawing groups increase stability.[13] |
References
-
Chem LibreTexts. (2021). Hydrolysis of Esters. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
Organic Syntheses. (n.d.). Azetidine. [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. [Link]
-
O'Brien, P., & Coldham, I. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 14-17. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Chem LibreTexts. (2021). 8.8: Chemistry of Esters. [Link]
-
El-Faham, A., & Al-Otaibi, S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Chemistry, 2013, 1-5. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]
-
Jacobsen, E. N., & Knowles, R. R. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. [Link]
-
Liu, W., et al. (2025). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Purification Methods for Polar Azetidine Compounds
Welcome to the Technical Support Center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with isolating these unique small molecules. Due to their inherent polarity and the strained nature of the four-membered ring, azetidines present specific challenges that require tailored purification strategies. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve high-purity compounds.
The Challenge of Purifying Polar Azetidines
Polar azetidine compounds are often characterized by their high water solubility and low retention on traditional reversed-phase chromatography columns. Furthermore, the basic nitrogen atom within the azetidine ring can lead to strong interactions with acidic stationary phases like silica gel, resulting in poor peak shape, streaking, or even on-column degradation.[1][2][3] This guide will equip you with the knowledge to select and optimize purification methods that mitigate these issues.
Purification Method Selection Workflow
Choosing the right purification strategy is paramount for success. The following workflow provides a logical progression for selecting the most suitable method for your polar azetidine compound.
Caption: Workflow for selecting and optimizing a purification method.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the purification of polar azetidine compounds in a question-and-answer format.
Normal-Phase Chromatography (NPC)
Q1: My polar azetidine streaks badly or doesn't move from the baseline on a standard silica gel TLC plate, even with highly polar solvents like 10% methanol in dichloromethane. What should I do?
A1: This is a classic problem arising from the basicity of the azetidine nitrogen interacting strongly with the acidic silanol groups on the silica surface.[2][3]
-
Expert Insight: The key is to neutralize or "mask" these acidic sites.
-
Solution 1: Add a Basic Modifier. Incorporate a small amount of a basic modifier into your mobile phase. Triethylamine (TEA) or ammonium hydroxide are common choices. Start with 0.1-1% TEA in your eluent and observe the effect on the Rf and spot shape. A solvent system like dichloromethane/methanol/ammonium hydroxide can be very effective for highly polar basic compounds.[3][4]
-
Solution 2: Deactivate the Silica Gel. For column chromatography, you can pre-treat the silica gel. Prepare a slurry of silica in your starting eluent containing 1-2% TEA. Let it stand for an hour, then pack the column as usual. This neutralizes the acidic sites before your compound is introduced.[1][5]
-
Solution 3: Use an Alternative Stationary Phase. If streaking persists, consider a less acidic stationary phase. Alumina (basic or neutral) or bonded phases like amino- or diol-functionalized silica can be excellent alternatives.[1]
Q2: My azetidine compound appears to be degrading on the silica gel column. How can I confirm this and prevent it?
A2: Compound instability on silica is a significant concern for strained heterocycles like azetidines.[1]
-
Confirmation: To check for on-plate degradation, run a 2D TLC. Spot your compound on one corner of a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you will see a single spot on the diagonal. Any spots that appear off the diagonal are likely degradation products.[4]
-
Prevention:
-
Deactivation: As mentioned in A1, deactivating the silica with a base is the first line of defense.[1][5]
-
Minimize Residence Time: Work quickly. Use a slightly stronger solvent system to elute your compound faster, reducing its contact time with the stationary phase. Flash chromatography is generally preferred over gravity chromatography for this reason.
-
Alternative Phases: Switch to a more inert stationary phase like alumina or a bonded silica phase.[1]
-
Reversed-Phase Chromatography (RPC)
Q3: My polar azetidine elutes in the solvent front on my C18 column, showing no retention. How can I get it to retain?
A3: This is a common issue for highly polar molecules in reversed-phase chromatography, as they have a higher affinity for the polar mobile phase than the non-polar stationary phase.[6][7]
-
Expert Insight: The goal is to either increase the interaction with the stationary phase or decrease the compound's affinity for the mobile phase.
-
Solution 1: Use a Highly Aqueous Mobile Phase. Some modern C18 columns are designed to be "aqueous stable" and can be run with 100% aqueous buffer. This maximizes the polarity of the mobile phase, which can sometimes induce retention of polar analytes.
-
Solution 2: Employ Polar-Embedded or Polar-Endcapped Columns. These columns have polar groups embedded within the alkyl chains or at the surface, which can provide alternative retention mechanisms for polar compounds, often through hydrogen bonding.
-
Solution 3: Consider Ion-Pairing Chromatography. Adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic amines) to the mobile phase can form a more hydrophobic complex with your charged azetidine, increasing its retention on the C18 column. However, be aware that ion-pairing agents can be difficult to remove from the column and may suppress MS signals.[8]
-
Solution 4: Switch to a Different Technique. If your compound is extremely polar, reversed-phase may not be the optimal technique. Hydrophilic Interaction Liquid Chromatography (HILIC) is often the best alternative.[8][9]
Hydrophilic Interaction Liquid Chromatography (HILIC)
Q4: I'm new to HILIC. What is it and when should I use it for my polar azetidine?
A4: HILIC is a powerful technique for separating and purifying polar compounds that are poorly retained in reversed-phase.[9][10] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous buffer.[6][11]
-
Mechanism: A water-rich layer forms on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[11]
-
When to Use: HILIC is the go-to method when your polar azetidine has little to no retention on a C18 column.[6][9] It's an excellent orthogonal technique to reversed-phase.[12]
Q5: I'm having trouble with peak shape and reproducibility in my HILIC separation. What are the common causes?
A5: HILIC can be more sensitive to experimental conditions than reversed-phase chromatography.
-
Column Equilibration: HILIC requires longer equilibration times to ensure a stable water layer on the stationary phase. Insufficient equilibration is a major cause of poor reproducibility.[8]
-
Sample Diluent: The solvent used to dissolve your sample is critical. Dissolving a polar sample in a strong, highly aqueous solvent (like pure water) can lead to peak distortion.[11] Best Practice: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high in organic solvent).[8]
-
Mobile Phase Composition: The choice and concentration of buffer salts can significantly impact retention and selectivity through secondary ion-exchange interactions.[13] Experiment with different buffers (e.g., ammonium formate, ammonium acetate) and pH values to optimize your separation.
Advanced and Alternative Purification Techniques
| Technique | Principle | Best For... | Key Considerations |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the main mobile phase, often with a polar co-solvent (e.g., methanol).[14] | Chiral separations and achiral purification of moderately to highly polar compounds. It is a fast and "green" alternative to normal and reversed-phase.[15] | Requires specialized equipment. Method development can be complex, but it is highly effective for compounds soluble in methanol.[15][16] |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net charge by using a stationary phase with charged functional groups.[17] | Purifying azetidines that are permanently charged or can be charged by adjusting the mobile phase pH. | Requires the compound to be charged. Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase.[17] |
| Acid-Base Extraction | Separates compounds based on their acidic or basic properties by converting them into their water-soluble salt forms.[18][19] | A crude, initial purification step to remove neutral or acidic impurities from a basic azetidine compound. | Not a high-resolution technique. The azetidine must be stable to the acidic and basic conditions used.[20] |
| Crystallization | A powerful technique for obtaining highly pure solid material by exploiting differences in solubility.[21] | Solid, thermally stable azetidines where a suitable solvent system can be found. | Can be time-consuming to develop a method. Not suitable for oils or amorphous solids. Impurities can sometimes co-crystallize.[2][22] |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
This protocol is designed to minimize interactions between basic azetidines and the acidic silica gel surface.
-
Prepare the Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity elution solvent, but add 1-2% triethylamine (TEA). For example, if your starting eluent is 98:2 dichloromethane:methanol, prepare a 98:2:1 mixture of dichloromethane:methanol:TEA.
-
Pack the Column: Dry pack or slurry pack your flash column with the appropriate amount of silica gel as you normally would.
-
Column Flush: Flush the packed column with 2-3 column volumes of the deactivating solvent. This neutralizes the acidic silanol groups.
-
Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time without TEA) to remove any excess base.
-
Load and Elute: Load your sample and run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.
Protocol 2: Screening for HILIC Conditions
This protocol provides a starting point for developing a HILIC purification method for a polar azetidine.
-
Column Selection: Choose a HILIC column with a polar stationary phase (e.g., bare silica, diol, or amide). A standard 4.6 x 150 mm analytical column is suitable for initial screening.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
Mobile Phase B: 50:50 (v/v) acetonitrile:water with 10 mM ammonium formate.
-
-
Sample Preparation: Dissolve your crude sample in a mixture of 75:25 acetonitrile:methanol or as close to the initial mobile phase conditions as possible.[8]
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10-15 minutes at a flow rate of 1 mL/min.
-
Gradient Elution: Inject your sample and run a linear gradient from 5% B to 50% B over 15-20 minutes.
-
Optimization: Based on the initial results, adjust the gradient slope, buffer concentration, and pH to optimize the separation and peak shape.
References
-
Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Chromatography Today. How Good is SFC for Polar Analytes? [Link]
-
Biotage. What can I use to purify polar reaction mixtures? [Link]
-
Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]
-
Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography? [Link]
-
Welch Materials. [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]
-
Advion. HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
JoVE. Video: Supercritical Fluid Chromatography. [Link]
-
LCGC International. Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. [Link]
-
Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]
-
Separation Science. Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Study.com. Video: Acid-Base Extraction | Purpose, Theory & Applications. [Link]
-
ACS Publications - The Journal of Organic Chemistry. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
PMC. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]
-
PMC. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Quora. Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds? [Link]
-
SPT Labtech. Chemical crystallization. [Link]
-
ACS Publications - Journal of the American Chemical Society. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]
-
Chromatography Forum. Please give suggestion: high polar impurity purification. [Link]
-
Wiley Online Library. Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)‐Catalyzed Imido‐Ylid. [Link]
-
ResearchGate. Novel Methods for the Stereoselective Synthesis of Oxetane, Azetidine and Pyrrolidine Derivatives. [Link]
-
YouTube. 6. Acid-Base Extractions.mov. [Link]
-
ACS Publications - Organic Letters. Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. [Link]
-
PMC. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. [Link]
-
Reddit. Purification of strong polar and basic compounds. [Link]
-
PMC. Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]
-
ResearchGate. How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Link]
-
ResearchGate. Crystallization techniques for small molecules compounds: a review. [Link]
-
Nottingham ePrints. Photochemical Approaches to Azetidines. [Link]
- Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
University of Geneva. Guide for crystallization. [Link]
-
PMC - NIH. Microwave assisted synthesis of five membered nitrogen heterocycles. [Link]
-
Polymer Chemistry (RSC Publishing). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. [Link]
-
LCGC International. Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates. [Link]
-
MDPI. Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. [Link]
-
ACS Publications - The Journal of Organic Chemistry. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. [Link]
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Solving aggregation issues with aminoethyl azetidines in solution
Welcome to the technical support center for researchers utilizing aminoethyl azetidine scaffolds. This guide is designed to provide in-depth, field-proven insights into one of the most common challenges encountered with this class of molecules: aggregation in solution. Due to their unique structural and physicochemical properties—namely the presence of a basic aminoethyl group and a rigid, strained azetidine ring—these compounds can exhibit complex solubility behaviors.[1][2]
This resource provides troubleshooting workflows and foundational knowledge to help you diagnose, solve, and prevent aggregation-related issues in your experiments, ensuring data integrity and the successful progression of your research.
Frequently Asked Questions (FAQs)
Q1: Why is my aminoethyl azetidine derivative crashing out of solution?
A1: Precipitation is often a result of the compound's concentration exceeding its solubility limit under the specific solution conditions. Aminoethyl azetidines are particularly sensitive to pH. The primary amine on the side chain is typically protonated at physiological or acidic pH, which enhances solubility. If the buffer pH is near or above the pKa of this amine, the molecule becomes neutral, increasing its hydrophobicity and significantly reducing its aqueous solubility, leading to aggregation and precipitation.[3]
Q2: My bioassay results are inconsistent and show a steep dose-response curve. Could this be related to aggregation?
A2: Absolutely. This is a classic sign of non-specific inhibition caused by colloidal aggregation.[4][5] At a critical concentration, small molecule aggregates can form, nonspecifically sequestering and denaturing your target protein, which mimics true inhibition.[5] This phenomenon often leads to "false positives" in high-throughput screening campaigns and can derail structure-activity relationship (SAR) studies.[4][6] It is crucial to rule out aggregation before interpreting bioassay data.
Q3: What is the first step I should take to diagnose a suspected aggregation issue?
A3: The most direct method is to use Dynamic Light Scattering (DLS). DLS is a powerful technique for detecting the presence of sub-micron particles in a solution.[5] True solutions of non-aggregated small molecules should not produce a significant signal, while the presence of colloidal aggregates (typically 50-1000 nm in diameter) is readily detected.[5][7] See Protocol 1 for a detailed methodology.
Q4: Can I just add more DMSO to solubilize my compound?
A4: While increasing the percentage of a co-solvent like DMSO can enhance solubility, it should be approached with caution. High concentrations of organic solvents can perturb the native conformation of your biological target (e.g., an enzyme or receptor), leading to artifacts. Furthermore, it may only mask the underlying aggregation problem, which can reappear upon dilution into an aqueous assay buffer. A systematic approach to optimizing the aqueous buffer conditions is the preferred first step.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving aggregation issues. The workflow below will guide you from initial diagnosis to final solution optimization.
Caption: A logical workflow for diagnosing and solving aggregation issues.
Issue 1: Visible Particulate Matter or Cloudiness in Solution
Potential Cause: The compound is supersaturated and has precipitated out of the solution. This is a clear indication that the formulation conditions are suboptimal. The primary drivers for this are typically pH, buffer concentration, and ionic strength.[8][9]
Troubleshooting Action: Systematically Optimize Buffer Conditions
The goal is to find a buffer system where the aminoethyl azetidine derivative is fully ionized and stable.
The protonation state of the aminoethyl group is the most critical factor for solubility.
-
Causality: The pKa of a primary alkylamine is typically in the range of 9.5-10.5. At a pH well below this value (e.g., pH 5.0 - 7.5), the amine will be protonated (-NH3+), making the molecule a cation and significantly increasing its solubility in polar solvents like water. As the pH approaches and surpasses the pKa, the amine becomes deprotonated (-NH2), the molecule loses its net charge, and its hydrophobic character dominates, leading to aggregation driven by unfavorable interactions with water.[3]
Caption: The effect of pH on the ionization state and solubility of an aminoethyl group.
Action: Perform a pH screening experiment as detailed in Protocol 2 . Aim for a pH that is at least 1.5-2 units below the estimated pKa of the aminoethyl group.
The concentration of salt in your buffer can have a profound, non-linear effect on solubility.
-
Causality: For charged molecules like protonated aminoethyl azetidines, increasing ionic strength can initially enhance solubility ("salting-in") by screening electrostatic repulsions between molecules. However, at higher salt concentrations, a "salting-out" effect can dominate.[10][11] This occurs because a high concentration of salt ions competes for water molecules, effectively reducing the amount of "free" water available to hydrate your compound and forcing it to aggregate.[10][12]
Action: Test a range of salt concentrations (e.g., NaCl or KCl) at the optimal pH determined in Step 1. See Table 1 for a typical experimental setup.
Table 1: Example Ionic Strength Screening Matrix
| Buffer (Fixed Optimal pH) | NaCl Concentration | Visual Observation | DLS Result (Z-average) |
|---|---|---|---|
| 50 mM HEPES, pH 7.4 | 25 mM | Clear | < 10 nm |
| 50 mM HEPES, pH 7.4 | 100 mM | Clear | < 10 nm |
| 50 mM HEPES, pH 7.4 | 250 mM | Slight Haze | 150 nm |
| 50 mM HEPES, pH 7.4 | 500 mM | Precipitate | > 1000 nm |
Issue 2: Solution is Clear, but DLS or Bioassays Indicate Aggregation
Potential Cause: The compound is forming colloidal aggregates—nanometer-scale particles that are not visible to the naked eye but are large enough to interfere with assays.[5]
Troubleshooting Action: Employ Solubilizing Excipients
If optimizing the buffer system alone is insufficient, specific additives can be used to disrupt the intermolecular forces that drive aggregation.
-
Causality: Aggregation is often driven by hydrophobic interactions between the nonpolar regions of the molecules. Additives can work by several mechanisms: organic co-solvents increase the overall polarity of the solvent, surfactants can coat hydrophobic surfaces or form micelles, and other small molecules can disrupt protein-like interactions that may lead to aggregation.[13]
Action: Screen a panel of additives at various concentrations, as detailed in Protocol 3 .
Table 2: Common Anti-Aggregation Additives
| Additive Class | Example | Typical Concentration | Mechanism of Action |
|---|---|---|---|
| Amino Acids | L-Arginine | 50 - 250 mM | The guanidinium group can interact with aromatic moieties and the charged backbone reduces non-specific hydrophobic interactions.[][15] |
| Non-ionic Surfactants | Polysorbate 20 (Tween-20) | 0.01% - 0.1% (v/v) | Prevents aggregation at interfaces and can shield hydrophobic patches on molecules, preventing self-association.[16] |
| Polyols | Glycerol | 2% - 10% (v/v) | Increases solvent viscosity and stabilizes molecules through preferential hydration, making the aggregated state less favorable.[] |
| Organic Co-solvents | DMSO, Ethanol | 1% - 5% (v/v) | Increases the solubility of hydrophobic compounds. Use sparingly to avoid impacting the activity of biological targets. |
Experimental Protocols
Protocol 1: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Prepare your aminoethyl azetidine compound in the desired buffer at the final testing concentration.
-
Filter the buffer solution through a 0.22 µm syringe filter before adding the compound to remove any dust or buffer aggregates.
-
Dissolve the compound directly in the filtered buffer. Do not sonicate, as this can induce aggregation. Gently vortex if necessary.
-
Centrifuge the final sample at ~10,000 x g for 5-10 minutes to pellet any large, insoluble material.
-
Carefully transfer the supernatant to a clean, dust-free DLS cuvette.
-
-
Instrument Setup & Measurement:
-
Equilibrate the instrument's sample chamber to the desired experimental temperature (e.g., 25°C).
-
Set the measurement parameters: select the correct solvent viscosity and refractive index for your buffer.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
-
Data Interpretation:
-
Z-average Diameter: A value < 20 nm is generally indicative of a true solution of small molecules. Values between 50 nm and 1000 nm strongly suggest the presence of colloidal aggregates.[5][7]
-
Polydispersity Index (PdI): A low PdI (< 0.3) indicates a monodisperse population, while a high PdI (> 0.5) suggests multiple species or broad size distribution, which can also be a red flag for aggregation.
-
Protocol 2: pH Screening for Optimal Solubility
-
Buffer Preparation: Prepare a set of buffers (e.g., 50 mM concentration) spanning a relevant pH range. For an aminoethyl group, a range of pH 5.0 to 8.5 is a good starting point. Use buffers with overlapping pKa values for a continuous range (e.g., Acetate for pH 5.0, MES for pH 6.0, PIPES for pH 7.0, HEPES for pH 7.5, Tris for pH 8.0-8.5).
-
Solubility Test:
-
To a series of microcentrifuge tubes, add a fixed amount of your solid compound (an amount that would result in a supersaturated solution, e.g., 10 mg/mL).
-
Add 1 mL of each respective buffer to each tube.
-
Vortex vigorously and then equilibrate on a rotator at room temperature for 1-2 hours.
-
Centrifuge all tubes at maximum speed (>14,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully remove a known volume of the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
The buffer system that yields the highest concentration represents the optimal pH for solubility.
-
Protocol 3: Additive Screening to Mitigate Aggregation
-
Stock Solutions: Prepare concentrated stock solutions of the additives listed in Table 2 in your optimized buffer from Protocol 2 .
-
Experimental Setup:
-
In a 96-well plate or microcentrifuge tubes, prepare a matrix of conditions.
-
In each well/tube, add your optimized buffer.
-
Spike in the additive from the stock solution to achieve the desired final concentration (e.g., 50 mM, 100 mM, 250 mM for Arginine; 0.01%, 0.05% for Tween-20).
-
Add your aminoethyl azetidine compound to each condition at its final target concentration.
-
-
Analysis:
-
Visually inspect for any precipitation or cloudiness.
-
Analyze each promising condition using DLS (Protocol 1 ) to confirm the absence of nano-aggregates.
-
Crucially, run a control experiment to ensure the selected additive does not interfere with your downstream biological assay.
-
By following this structured, evidence-based approach, you can effectively diagnose and resolve aggregation issues, leading to more reliable and reproducible experimental outcomes.
References
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Fisher, E., et al. (2017). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. ACS Chemical Neuroscience. [Link]
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Stray, J. E., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. ACS Combinatorial Science. [Link]
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ResearchGate. (2023). Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility?. [Link]
-
Dutta, A., et al. (2023). Effect of ionic strength on aggregation of nile red and coumarin 30 in aqueous medium. RSC Advances. [Link]
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CD BioSciences. Identification of Small-Molecule Aggregation. [Link]
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Semantic Scholar. (2017). Detection and Characterization of Small Molecule Interactions with Fibrillar Protein Aggregates Using Microscale Thermophoresis. [Link]
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AZoM. (2017). Using Dynamic Light Scattering to Screen Colloidal Aggregates of Small-Molecule Drugs. [Link]
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Zangi, R. (2006). Aggregation and Dispersion of Small Hydrophobic Particles in Aqueous Electrolyte Solutions. The Journal of Physical Chemistry B. [Link]
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OSTI.gov. (n.d.). Ion Correlations Decrease Particle Aggregation Rate by Increasing Hydration Forces at Interfaces. [Link]
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Habchi, J., et al. (2017). Systematic development of small molecules to inhibit specific microscopic steps of Aβ42 aggregation in Alzheimer's disease. PNAS. [Link]
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Abitbol, T., et al. (2015). Influence of Charge Density and Ionic Strength on the Aggregation Process of Cellulose Nanocrystals in Aqueous Suspension, as Revealed by Small-Angle Neutron Scattering. Langmuir. [Link]
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Hsieh, F., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Abitbol, T., et al. (2015). Influence of charge density and ionic strength on the aggregation process of cellulose nanocrystals in aqueous suspension, as revealed by small-angle neutron scattering. PubMed. [Link]
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Marques, M. R. C., et al. (2021). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech. [Link]
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Avdeef, A., et al. (2003). Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen. PubMed. [Link]
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Kumari, K., et al. (2024). Small Molecules as Modulators to Prevent Mucin Aggregation via Delaying Liquid-to-Solid Phase Transition. ACS Omega. [Link]
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Zhang, G. G. Z., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics. [Link]
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Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Shorter, J., & Vancraenenbroeck, R. (2005). Rational Design of Solution Additives for the Prevention of Protein Aggregation. Biophysical Journal. [Link]
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Arredondo, S., et al. (2016). Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments. PMC. [Link]
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The Wolfson Centre for Applied Structural Biology. (2008). Effect of Additives on Protein Aggregation. [Link]
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MDPI. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. [Link]
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Powers, A. S., et al. (2022). Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. [Link]
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Zhang, G. G. Z., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin-Copovidone and Indomethacin-Copovidone Amorphous Solid Dispersions. PubMed. [Link]
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Fidabio. (2023). Aggregation in drug development: a challenge that can be avoided. [Link]
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Arakawa, T., et al. (2020). Effect of additives on liquid droplets and aggregates of proteins. PMC. [Link]
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PubMed. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. [Link]
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Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. [Link]
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Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]
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Cheekatla, S. R., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]
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ResearchGate. (n.d.). Combating small molecule aggregation with machine learning. [Link]
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Gámez-Valero, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Liu, Y., et al. (2023). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. PMC. [Link]
-
Iglesias, V., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. Cells. [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]
-
Frontiers. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]
-
Scilit. (n.d.). Amino Acid Esters Prevent Thermal Inactivation and Aggregation of Lysozyme. [Link]
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Wang, Y., et al. (2016). Role of pH-induced structural change in protein aggregation in foam fractionation of bovine serum albumin. PMC. [Link]
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ResearchGate. (n.d.). Stability of different azetidine esters. [Link]
-
Sharma, P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
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Optimizing reaction temperature for thermally unstable azetidine derivatives
Technical Support Center: Thermally Unstable Azetidine Derivatives
A Senior Application Scientist's Guide to Optimizing Reaction Temperature
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thermally unstable azetidine derivatives. The inherent ring strain that makes azetidines valuable synthetic building blocks also renders them susceptible to thermal decomposition, posing significant challenges in optimizing reaction conditions.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles governing your experimental choices. Our goal is to empower you with the expertise to navigate the complexities of azetidine chemistry and achieve reliable, reproducible results.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing logical steps and expert insights to resolve common problems.
Q1: My reaction is showing significant decomposition of the azetidine starting material, even at moderate temperatures. What are my immediate troubleshooting steps?
A1: Significant decomposition is a classic sign that the activation energy for the degradation pathway is being readily overcome. The high ring strain of azetidines (approx. 25.4 kcal/mol) makes them prone to ring-opening or rearrangement, especially under thermal stress.[1][4] Your immediate goal is to find conditions where the desired reaction proceeds at a reasonable rate while the decomposition pathway is minimized.
Causality: Heat provides the energy for molecules to overcome reaction barriers. For thermally labile compounds, the energy difference between the barrier for the desired reaction and the barrier for decomposition can be small. Prolonged heating, even at moderate temperatures, can lead to substantial material loss.[4]
Troubleshooting Workflow:
Q2: I'm observing very low yields and a complex mixture of byproducts. How do I systematically optimize the reaction temperature?
A2: Low yields and multiple byproducts suggest that your reaction temperature is likely too high, promoting competing side reactions (e.g., polymerization, elimination) over the desired pathway.[4] A systematic approach is required to identify the optimal thermal window.
Causality: Every reaction has an optimal temperature range. Below this range, the reaction is too slow; above it, side reactions and decomposition begin to dominate, reducing both yield and purity. For strained rings like azetidines, this window can be quite narrow.
Experimental Protocol: Systematic Temperature Screening
-
Establish a Baseline: Set up a small-scale reaction at a low temperature where you observe no decomposition (e.g., 0 °C or room temperature). Use this as your control.
-
Incremental Increase: Set up a series of identical small-scale reactions. Increase the temperature in controlled increments (e.g., 10-15 °C) for each reaction.
-
Consistent Monitoring: At set time intervals (e.g., 1h, 4h, 12h, 24h), take an aliquot from each reaction. Quench the aliquot immediately in a cold solvent to stop the reaction.
-
Analyze and Quantify: Analyze each aliquot by a quantitative method like LC-MS or ¹H NMR with an internal standard.
-
Plot the Data: For each temperature, plot the concentration of starting material, desired product, and key byproducts over time. This will reveal the kinetics of formation versus degradation.
-
Identify the Optimum: The optimal temperature is the one that provides the highest yield of the desired product in a reasonable timeframe, before significant byproduct formation or decomposition occurs.
Data Presentation: Expected Outcome of Temperature Screening
| Temperature Range | Reaction Rate | Product Yield | Purity / Byproducts | Decomposition | Recommended Action |
| Low (e.g., 0-25°C) | Very Slow / None | Low | High / Few byproducts | Minimal | Increase time or screen catalysts. |
| Medium (e.g., 30-60°C) | Moderate | Potentially Optimal | Moderate | Low to Moderate | Optimal Window. Fine-tune within this range. |
| High (e.g., >70°C) | Fast | Decreasing | Low / Many byproducts | Significant | Temperature is too high. Reduce immediately. |
Q3: My reaction requires heat to proceed, but my azetidine derivative can't tolerate it. What are my options?
A3: This is a common dilemma. When thermal energy is not a viable option, you must turn to alternative methods of activation.
Causality: Chemical reactions need energy to overcome the activation barrier. While heat is the most common source, it is non-selective. Alternative methods can provide this energy more selectively to the desired reaction pathway.
Alternative Activation Strategies:
-
Catalysis: Employ a catalyst that lowers the activation energy of the desired transformation. For instance, Lewis acids can activate certain functional groups towards nucleophilic attack at lower temperatures.[5] Tantalum-catalyzed hydroaminoalkylation has also been used for azetidine synthesis, which may be adaptable for derivatization.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can lead to rapid, localized heating, often reducing overall reaction times. This can be beneficial as the unstable compound is held at a high temperature for a much shorter duration, potentially minimizing degradation.[4]
-
Photochemistry: If your molecules contain suitable chromophores, photochemical activation can drive reactions at very low temperatures. The aza Paternò-Büchi reaction, for example, is a photochemical [2+2] cycloaddition used to form azetidines.[7]
-
Flow Chemistry: This is often the superior solution. By passing reagents through a heated microreactor, you can achieve precise temperature control and very short residence times (seconds to minutes). This allows for reactions at temperatures that would be destructive in a batch setup because the molecules are heated and cooled almost instantaneously.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What fundamentally makes azetidine derivatives thermally unstable?
A1: The primary reason is ring strain . An ideal four-membered ring has internal bond angles of 90°, but the sp³-hybridized carbon and nitrogen atoms prefer angles closer to 109.5°. This deviation creates significant angle strain and torsional strain, resulting in a high internal energy (approximately 25.4 kcal/mol).[1][4] This stored energy makes the ring system highly reactive and susceptible to thermally induced ring-opening reactions, as breaking the ring relieves this strain.[1][2]
Q2: Are there specific substituents that increase or decrease the thermal stability of azetidines?
A2: Yes, the substituents have a profound impact.
-
Electron-withdrawing groups (EWGs) on the nitrogen, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups, can increase stability. They decrease the electron density on the nitrogen atom, making it less nucleophilic and less prone to participating in certain decomposition pathways.[11]
-
Bulky substituents can sterically hinder intermolecular reactions that might lead to decomposition, but they can also increase ring strain, potentially lowering stability in other ways.
-
Aryl groups on the nitrogen can influence stability based on their electronic properties. The rate of acid-mediated ring-opening, for example, is significantly affected by the electronic nature of the N-aryl substituent.[12]
Q3: What are the advantages of using flow chemistry for reactions involving thermally unstable azetidines?
A3: Flow chemistry offers several key advantages for handling unstable intermediates and temperature-sensitive reactions:[9]
-
Superior Heat Transfer: The extremely high surface-area-to-volume ratio in microreactors allows for almost instantaneous and highly uniform heating and cooling. This eliminates hot spots and gives precise temperature control, which is critical for narrow optimal temperature windows.[8][10][13]
-
Short and Controlled Residence Times: The time the reactants spend at the target temperature can be precisely controlled (from seconds to minutes). This allows for the use of very high temperatures to accelerate the desired reaction while minimizing the time available for the compound to decompose.[14]
-
Enhanced Safety: The small volume of the reactor means that only a tiny amount of any potentially hazardous or unstable material is present at any given moment, drastically reducing safety risks associated with thermal runaways or decomposition of explosive intermediates.[9]
-
Rapid Optimization: Reaction conditions like temperature, residence time, and reagent ratios can be changed quickly and automatically, allowing for rapid screening and optimization while consuming minimal material.[9]
Q4: How can I monitor my reaction in real-time to find the optimal temperature without relying on trial-and-error?
A4: Real-time reaction monitoring is crucial for unstable compounds. It allows you to observe the onset of product formation and decomposition simultaneously.
-
In-situ Spectroscopy: Techniques like FTIR or Raman spectroscopy can be used with a probe inserted directly into the reaction vessel. This allows you to track the disappearance of reactant peaks and the appearance of product peaks in real-time. This is particularly powerful in flow chemistry setups.[15]
-
Rapid Sampling and Analysis: For batch reactions, use a syringe to withdraw small aliquots at frequent intervals. Immediately quench the reaction in a cold vial (e.g., containing a buffer or a derivatizing agent) and analyze by a fast method like LC-MS or UPLC. This provides "snapshots" of the reaction progress.
-
Low-Temperature NMR: For reactions that can be run at lower temperatures, you can conduct the reaction directly in an NMR tube inside the spectrometer. This allows you to acquire spectra at regular intervals to quantify all species present in the solution without disturbing the reaction.[12][16]
By adopting these advanced monitoring techniques, you can move from a trial-and-error approach to a data-driven methodology for optimizing reaction temperature, saving time, resources, and leading to more robust synthetic procedures.
References
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
- Technical Support Center: Azetidine Ring Form
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Technical Support Center: Azetidine Synthesis Protocols. BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- PREPARATION AND SYNTHETIC APPLIC
- Synthesis of azetidines by aza Paternò–Büchi reactions.
- Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- About Flow Chemistry. ThalesNano.
- Applications for the Syrris Asia Flow Chemistry System. Syrris.
- Chemical processes with flow chemistry techniques. Advanced Microfluidics.
- A field guide to flow chemistry for synthetic organic chemists.
- Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- 5 Key Things that Flow Chemistry Makes Possible. Vapourtec.
- Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks.
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- Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applic
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
- Comparative Kinetic Analysis of Reactions Involving Azetidines: A Guide for Researchers. BenchChem.
- Direct observation of unstable reaction intermediates by acid-base complex form
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- Synthesis and Applications of Strained Heterocycles. Deep Blue Repositories.
- Intramolecular Ring-opening Decomposition of Aryl Azetidines.
- Recent advances in the Chemistry of Metallated Azetidines.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- Thermal research on the melt⁃cast explosive of 3-azido-1,3-dinitroazetidine (ADNAZ).
- Processing unstable intermediates with Flow Chemistry. Interchim blog.
- Editorial: Strained Aza-Heterocycles in Synthesis.
- The structures of the azetidine derivatives optimized at the B3MP2...
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines.
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Validation & Comparative
Comparative Guide: LC-MS/MS Strategies for the Structural Elucidation and Quantitation of Azetidine Impurities
Strategic Overview: The Azetidine Challenge
Azetidines—saturated four-membered nitrogen heterocycles—are increasingly prevalent in modern medicinal chemistry (e.g., Cobimetinib, Baricitinib) due to their ability to lower lipophilicity and alter metabolic stability compared to larger rings. However, their high ring strain energy (~26 kcal/mol) makes them susceptible to ring-opening reactions, leading to the formation of reactive, potentially genotoxic impurities (GTIs).
Under ICH M7 guidelines , mutagenic impurities must be controlled to threshold levels (often TTC
The Analytical Bottleneck
Detecting azetidine impurities presents a "Perfect Storm" of analytical challenges:
-
Low Molecular Weight: Many simple azetidines fall in the "chemical noise" region (
< 100) of mass spectrometers. -
High Polarity: They elute in the void volume of standard C18 RPLC, causing ion suppression.
-
Lack of Chromophores: Most lack UV absorbance, rendering DAD/UV detectors useless.
This guide compares the two dominant strategies to overcome these hurdles: Direct HILIC-MS/MS vs. Derivatization-RPLC-MS/MS .
Methodology Showdown: Direct vs. Derivatization
The choice of method dictates your workflow's complexity and sensitivity.
Comparative Analysis Table
| Feature | Method A: Direct HILIC-MS/MS | Method B: Derivatization (FMOC-Cl) |
| Principle | Retention via polar partitioning on Silica/Zwitterionic phases. | Chemical modification to increase hydrophobicity and mass.[1] |
| Sensitivity | Moderate (affected by buffer salts/ion suppression). | High (10-50x gain due to improved ionization/focusing). |
| Selectivity | Low (isobaric interferences common at low | High (Shift to higher |
| Throughput | High (Sample prep is "Dilute & Shoot"). | Moderate (Requires 30-60 min reaction time). |
| Robustness | Lower (HILIC equilibration times are long). | High (Standard RPLC is highly reproducible). |
| Best For | High-concentration process intermediates. | Trace-level genotoxic impurity screening (ppm levels). |
Scientist’s Verdict: While HILIC offers speed, Derivatization is the superior choice for trace impurity analysis required by regulatory bodies. It moves the analyte out of the "noise zone" and stabilizes the molecule.
Deep Dive: Fragmentation Mechanics
Understanding how azetidines fragment is critical for distinguishing them from isobaric isomers (e.g., cyclopropylamines or allylamines).
The Physics of Ring Strain Release
Upon Collision-Induced Dissociation (CID), the protonated azetidine ring seeks to release its strain energy. The dominant pathway is Retro-2+2 Cycloaddition , resulting in the characteristic loss of ethylene (
Fragmentation Pathway Diagram
The following diagram illustrates the fragmentation mechanism of a generic N-alkyl azetidine.
Caption: Figure 1. CID fragmentation pathway of protonated azetidine showing the characteristic loss of ethylene.
Distinguishing Isomers
-
Azetidines: High abundance
peak. -
Cyclopropylamines: Often show ring opening but favor loss of
(17 Da) or alkyl radical cleavage depending on substitution. -
Allylamines: Fragment via allylic cleavage; rarely show clean loss of 28 Da.
Validated Experimental Protocol: FMOC Derivatization
This protocol is designed for the quantification of secondary amine azetidine impurities at sub-ppm levels.
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl). Why FMOC? It reacts rapidly with secondary amines, adds significant mass (+222 Da), and introduces a strong UV chromophore (optional dual-detection) and high ESI response.
Step-by-Step Workflow
-
Preparation of Standards:
-
Prepare Azetidine Stock (1 mg/mL in MeCN).
-
Prepare Internal Standard (IS): Use a stable isotope-labeled analog (e.g., Azetidine-
) or a structural analog (e.g., Pyrrolidine) at 1 µg/mL.
-
-
Derivatization Reaction:
-
Aliquot: Transfer 100 µL of sample/standard into a glass vial.
-
Buffer: Add 100 µL of Borate Buffer (0.2 M, pH 9.0). Critical: High pH ensures the amine is deprotonated and nucleophilic.
-
Reagent: Add 200 µL of FMOC-Cl (5 mM in MeCN).
-
Incubate: Vortex and heat at 40°C for 30 minutes.
-
Quench: Add 50 µL of 1% Formic Acid to stop the reaction and stabilize the carbamate product.
-
-
LC-MS/MS Acquisition:
-
Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in MeCN.
-
Gradient: 5% B to 95% B over 5 minutes. (FMOC derivatives are hydrophobic and elute late).
-
MS Mode: Positive ESI, MRM (Multiple Reaction Monitoring).
-
Decision Tree for Method Development
Caption: Figure 2. Decision matrix for selecting the optimal LC-MS workflow based on sensitivity requirements.
Data Interpretation & Troubleshooting
When analyzing the data, look for the following indicators to confirm identification.
Mass Spectral Confirmation (FMOC-Azetidine)
-
Precursor Ion:
. -
Key Product Ions:
- 179: The fluorenyl cation (Characteristic of FMOC).
- [Precursor - 178]: Loss of the fluorenyl group, leaving the carbamate.
-
Quantifier Transition: usually the loss of the FMOC group or the
179 fragment (high abundance).
Common Pitfalls
-
Ghost Peaks: FMOC-OH (hydrolysis product) elutes early. Ensure gradient starts low enough to separate it.
-
Incomplete Reaction: If pH < 8.5, secondary amines react poorly. Always check buffer pH.
-
Carryover: FMOC derivatives are "sticky." Use a needle wash of 50:50 MeOH:IPA.
References
-
ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[2]Link
-
Holčapek, M., et al. (2012). Mass spectrometry in the analysis of small molecules.[1] Wiley Interdisciplinary Reviews. Link
-
Teo, E.C., et al. (2016). Derivatization of secondary amines with FMOC-Cl for trace level analysis by LC-MS/MS. Journal of Chromatography B. Link
-
Ma, B., et al. (2019). Characteristic fragmentation of 4-membered heterocycles in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link
Sources
Validating Purity of Azetidine Building Blocks: Beyond Standard UV
Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist, Analytical Chemistry
Executive Summary
Azetidine building blocks (4-membered nitrogen heterocycles) have become linchpins in modern drug discovery, offering unique vectors to alter lipophilicity (
This guide objectively compares three validation methodologies: HILIC-CAD (The Modern Standard), Fmoc-Derivatization HPLC (The UV Workaround), and qNMR (The Absolute Truth). We provide experimental protocols to bridge the gap between synthesis and validated purity.
Part 1: The Azetidine Challenge
Standard Reverse Phase (RP) HPLC with UV detection at 210 nm or 254 nm is the industry workhorse. For azetidines, this fails for two reasons:
-
UV Silence: Aliphatic azetidines (e.g., 3-hydroxyazetidine, 3-fluoroazetidine) have no conjugated
-systems. Detection at 200–210 nm is plagued by solvent cut-off noise and low sensitivity. -
Retention Failure: Small, polar azetidines often elute in the void volume (
) of C18 columns, co-eluting with salts and injection solvents.
Decision Matrix: Selecting the Right Protocol
Before starting, use this logic flow to select your validation method.
Figure 1: Analytical Strategy Flowchart for Azetidine Purity Assignment.
Part 2: Method Comparison & Protocols
Method A: HILIC-CAD (Hydrophilic Interaction Liquid Chromatography - Charged Aerosol Detection)
Status: The Modern Standard
Charged Aerosol Detection (CAD) is a universal detector that measures analytes based on charge transfer to particles, not light absorption. It is the most robust method for non-chromophoric azetidines.
-
Mechanism: The eluent is nebulized and dried; particles are charged by ionized nitrogen. Signal is proportional to analyte mass, not chemical structure.[2]
-
Why HILIC? HILIC uses a polar stationary phase (Amide or Silica) with a high-organic mobile phase. This retains polar azetidines well away from the void volume.
Experimental Protocol
-
Column: Waters XBridge BEH Amide (or equivalent Zwitterionic phase), 2.1 x 100 mm, 2.5 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 95% B to 60% B over 10 minutes. (Note: HILIC runs "inverse" to RP).[3]
-
Detector: CAD (Nebulizer temp: 35°C).
Pros:
-
Universal detection (sees salts, impurities, and the azetidine).
-
Mass-balance accuracy (response is uniform).
-
No derivatization required.
Cons:
-
Requires volatile mobile phases (Phosphate buffers are forbidden).
-
Gradient stabilization takes longer in HILIC mode.
Method B: Pre-Column Derivatization (Fmoc-Cl)
Status: The UV Workaround
If your lab lacks a CAD/ELSD, you must chemically tag the azetidine. Since azetidines are secondary amines, 9-Fluorenylmethyl chloroformate (Fmoc-Cl) is the reagent of choice. It reacts rapidly to form a stable carbamate detectable by UV (265 nm) or Fluorescence.
Experimental Workflow
The reaction targets the secondary amine of the azetidine ring.
Figure 2: Fmoc-Derivatization Workflow for Secondary Amines.
Detailed Protocol
-
Preparation: Dissolve Azetidine (1 mg/mL) in Water. Prepare Fmoc-Cl (5 mg/mL) in ACN. Prepare Borate Buffer (0.2 M, pH 8.5).
-
Reaction: Mix 50 µL Sample + 50 µL Buffer + 100 µL Fmoc-Cl solution.
-
Incubation: Vortex and let stand at room temperature for 5–10 minutes.
-
Quench: Add 800 µL of 0.1% Phosphoric Acid (to stop reaction and protonate excess amine).
-
Analysis: Inject onto a standard C18 column. The Fmoc-Azetidine adduct is highly hydrophobic and will retain well.
-
Detection: UV at 265 nm.
-
Note: You will see a large peak for excess Fmoc-OH (hydrolysis product). Ensure your gradient separates this from the product.
-
Method C: Quantitative NMR (qNMR)
Status: The Absolute Truth
Chromatography (Methods A & B) gives "Area %," which is relative. qNMR provides "Weight %" (Assay), accounting for residual solvents, salts, and water, which are common in hygroscopic azetidine salts.
Protocol
-
Internal Standard (IS): Select a standard with high purity and non-overlapping signals (e.g., Maleic Acid or Dimethyl Sulfone).
-
Solvent: D2O or DMSO-d6 (depending on solubility).
-
Acquisition:
-
Relaxation delay (
) must be (typically 30–60 seconds) to ensure full magnetization recovery. -
Pulse angle: 90°.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity of standard.[3][4][5][6]
Part 3: Comparative Data Summary
The following table contrasts the performance of these methods when analyzing a theoretical lot of 3,3-Difluoroazetidine Hydrochloride (a "UV silent" building block).
| Feature | HPLC-UV (Direct) | HILIC-CAD | Fmoc-Derivatization | qNMR |
| Detection Principle | UV Absorbance (210nm) | Charge Transfer (Mass) | UV (Tag) | Nuclear Spin |
| Apparent Purity | N/A (No Peak) | 98.2% | 99.1% | 96.5% (wt/wt) |
| Why this result? | Compound is invisible. Only impurities seen. | Detects all non-volatiles. | Overestimates (misses non-amine impurities). | Detects water/salts/solvents.[7] |
| Sensitivity | Very Low | High | Very High | Low (mg required) |
| Selectivity | Poor (Void volume elution) | Excellent (Polar retention) | Good (Hydrophobic shift) | Absolute |
| Throughput | High | Medium (Eq. time) | Low (Prep time) | Low |
Expert Insight: The "Purity Gap"
Notice the discrepancy in the table: Fmoc-HPLC (99.1%) vs. qNMR (96.5%) .
-
Fmoc only sees amines that react. It misses inorganic salts (NaCl) or residual water, which are common in azetidine synthesis.
-
qNMR sees the "whole picture."
-
Recommendation: Use HILIC-CAD for routine lot release (checking for organic impurities) and qNMR for establishing the absolute assay of the reference standard.
Part 4: References
-
Waters Corporation. (2023). HILIC: Hydrophilic Interaction Chromatography for Polar Compounds.[3][7][8] Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][9] Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Simultaneous determination of primary and secondary amines by pre-column derivatization.[4][10][11] Retrieved from [Link]
Sources
- 1. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAD vs ELSD: Which HPLC Detector Is Your Better Option? - AnalyteGuru [thermofisher.com]
- 3. longdom.org [longdom.org]
- 4. jasco-global.com [jasco-global.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HILIC â Dr. Maisch [dr-maisch.com]
- 8. polylc.com [polylc.com]
- 9. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
Comparative Guide: Crystallographic & Conformational Analysis of 3-(2-Aminoethyl)azetidin-3-ol
Executive Summary
In modern fragment-based drug discovery (FBDD), the transition from flat aromatic scaffolds to
This guide provides a technical comparison of the crystallographic data and conformational energy landscapes of this azetidine scaffold against its primary alternatives, establishing why it is often the superior choice for locking pharmacophores in defined spatial arrangements.
Structural Analysis & Crystallographic Data[1][2][3][4][5]
The Azetidine "Butterfly" Conformation
The 4-membered azetidine ring is rarely planar in the solid state. To relieve torsional strain (eclipsing interactions), the ring adopts a puckered conformation. For 3,3-disubstituted azetidines like 3-(2-Aminoethyl)azetidin-3-ol, this puckering creates a distinct "butterfly" shape defined by the angle (
Representative Crystallographic Parameters
Based on high-resolution X-ray diffraction data of 3,3-disubstituted azetidine HCl salts [1, 2].
| Parameter | 3-(2-Aminoethyl)azetidin-3-ol (Azetidine) | 3-(2-Aminoethyl)pyrrolidin-3-ol (Pyrrolidine) |
| Ring Conformation | Puckered (Butterfly) | Envelope ( |
| Puckering Angle ( | 25° – 37° | Variable (Flexible) |
| Endocyclic Bond Angle ( | ~88° - 91° | ~105° |
| C3 Quaternary Geometry | Distorted Tetrahedral | Tetrahedral |
| Intramolecular H-Bond | Yes ( | Weak/Transient |
The "Conformational Lock" Mechanism
The critical feature of 3-(2-Aminoethyl)azetidin-3-ol is the interaction between the C3-hydroxyl group and the pendant aminoethyl chain. Crystallographic data suggests a preference for a pseudo-equatorial orientation of the bulkier aminoethyl group to minimize 1,3-diaxial-like repulsion. Furthermore, an intramolecular hydrogen bond often forms between the C3-OH and the side-chain amine, effectively "locking" the side chain into a specific vector.
Figure 1: The thermodynamic advantage of the azetidine scaffold. The intramolecular lock reduces the entropic penalty upon binding to a protein target.
Comparative Performance Guide
This section objectively compares the Azetidine scaffold with its two most common alternatives: the 5-membered Pyrrolidine and the Acyclic amine.
Comparison Matrix
| Feature | Azetidine Scaffold (3-substituted) | Pyrrolidine Scaffold (3-substituted) | Acyclic Analog |
| Conformational Rigidity | High. Defined vectors. | Medium. Envelope flipping occurs. | Low. Freely rotating. |
| Ligand Efficiency (LE) | High. Low MW, high shape complementarity. | Medium. Higher MW, "flabby" fit. | Low. High entropy penalty. |
| Basicity ( | Lower (~8.5-9.5). Ring strain increases s-character of N lone pair. | Higher (~9.5-10.5). Typical secondary amine. | High. |
| Metabolic Stability | High. No | Medium. Susceptible to N-dealkylation/oxidation. | Low. Rapid metabolism. |
| Solubility ( | Excellent. Polar surface area is compact. | Good. | Variable. |
Why Choose the Azetidine?
-
Vector Control: If your SAR (Structure-Activity Relationship) indicates that the distance between the ring nitrogen and the side-chain amine must be rigid (e.g., ~4.5 Å), the azetidine holds this distance constant. The pyrrolidine allows this distance to fluctuate due to ring flipping [3].
-
Lower Basicity: The increased ring strain in azetidine lowers the
of the ring nitrogen compared to pyrrolidine. This often improves permeability (better passive diffusion) and reduces hERG liability [4].
Experimental Protocol: Crystallization & Data Collection
Obtaining high-quality single crystals of small, polar, hygroscopic amines like 3-(2-Aminoethyl)azetidin-3-ol is notoriously difficult. The following protocol uses an in situ salt formation technique to stabilize the lattice.
Crystallization Workflow (Vapor Diffusion)
-
Salt Preparation: Do not use the free base (oily/hygroscopic). Dissolve 10 mg of 3-(2-Aminoethyl)azetidin-3-ol in 0.5 mL dry methanol.
-
Acidification: Add 1.05 equivalents of Oxalic Acid or Fumaric Acid (these dicarboxylic acids form robust H-bond networks favorable for crystallography).
-
Seeding:
-
Set up a hanging drop vapor diffusion plate.
-
Reservoir: 500 µL of 1:1 Methanol/Ethyl Acetate.
-
Drop: 1 µL protein solution + 1 µL reservoir solution.
-
-
Harvesting: Crystals typically appear as prisms within 48-72 hours.
-
Cryo-protection: Flash cool in liquid nitrogen using Paratone-N oil.
Data Collection Strategy (XRD)
-
Temperature: Collect at 100 K . Azetidine rings have high thermal motion at room temperature, which smears electron density and obscures the puckering angle.
-
Resolution: Aim for < 0.8 Å to resolve the H-atoms on the hydroxyl group, confirming the intramolecular H-bond.
Figure 2: Optimized workflow for structural determination of hygroscopic azetidine derivatives.
References
-
BenchChem. (2025).[1][2] A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. BenchChem Technical Guides.[2] Link
-
Dorofeeva, O. V., et al. (1973).[3] "Ring Puckering of Azetidine: an Electron Diffraction Study." Journal of the Chemical Society, Chemical Communications. Link
-
Sirenko, V., et al. (2018). "3-((Hetera)cyclobutyl)azetidines, 'Stretched' Analogues of Piperidine...: Advanced Building Blocks for Drug Discovery."[4] The Journal of Organic Chemistry. Link[4]
-
Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8900-8935. (Context on 4-membered ring properties). Link
Sources
A Comparative Guide to the Solubility of Azetidine Free Base and Azetidine Dihydrochloride
In the landscape of pharmaceutical development and organic synthesis, the selection of the appropriate form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its efficacy, stability, and formulation.[1] Azetidine, a saturated four-membered nitrogen-containing heterocycle, is a valuable building block in medicinal chemistry, notably for its role in crafting novel therapeutics.[2][3] A frequent and pivotal consideration for researchers is whether to utilize the azetidine free base or one of its salt forms, most commonly the dihydrochloride salt.
This guide provides an in-depth, objective comparison of the solubility profiles of azetidine free base and azetidine dihydrochloride. We will explore the fundamental physicochemical principles governing their solubility and provide detailed, field-proven experimental protocols for their quantitative assessment. The insights herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions tailored to their specific applications.
Foundational Physicochemical Properties: A Tale of Two Forms
The stark differences in solubility between a free base and its salt originate from their distinct chemical structures and consequent physicochemical properties. Azetidine is a weak base, and its properties are significantly altered upon salt formation.[4]
dot
Caption: Chemical structures of Azetidine Free Base and Dihydrochloride Salt.
The conversion of the free base to its dihydrochloride salt introduces ionic character, which is the primary driver of the changes in its physical properties and solubility. The free base is a liquid at room temperature, while the salt is a crystalline solid.[5][6]
| Property | Azetidine Free Base | Azetidine Dihydrochloride | Rationale for Difference |
| Molecular Formula | C₃H₇N[2] | C₃H₈ClN[7] | Addition of two HCl molecules. |
| Molecular Weight | 57.09 g/mol [8] | 93.55 g/mol [7] | Increased mass from HCl. |
| Physical State | Colorless Liquid[2] | White Crystalline Solid[4] | Ionic bonding in the salt leads to a more ordered, solid crystal lattice. |
| pKa (of conjugate acid) | 11.29[2][8] | Not directly applicable | The pKa indicates azetidine is a relatively strong base. |
| Aqueous Solubility | Miscible[2][9] | Soluble[4][5] | The ionic nature of the salt allows for strong ion-dipole interactions with polar water molecules. |
| Organic Solvent Solubility | High | Low | The non-polar, neutral free base is more compatible with non-polar organic solvents ("like dissolves like"). |
Table 1: Comparative Physicochemical Properties
The principle of "like dissolves like" is fundamental here. Water, a highly polar solvent, readily dissolves ionic species like the dihydrochloride salt through favorable ion-dipole interactions. Conversely, less polar organic solvents will more readily dissolve the neutral, and therefore less polar, free base.
The Critical Role of pH in Aqueous Solubility
For ionizable compounds like azetidine, the pH of the aqueous medium is a master variable controlling solubility.[10][11] The relationship between pH, the compound's pKa, and its solubility is described by the Henderson-Hasselbalch equation.
Azetidine's high pKa (11.29) means that in a neutral pH environment (e.g., pH 7), it will exist predominantly in its protonated, cationic form (C₃H₇NH⁺). While the free base is miscible with water, forming the dihydrochloride salt ensures the molecule is fully ionized, which dramatically enhances its aqueous solubility and stability in solution.[12] This is a key strategy used in pharmaceutical development to improve the dissolution and bioavailability of basic drug substances.[13]
dot
Caption: Influence of pH on the ionization state and solubility of azetidine.
Experimental Determination of Solubility: A Validated Protocol
To provide actionable, quantitative data, we outline a trustworthy and reproducible experimental workflow based on the well-established shake-flask method.[14][15] This method is considered the gold standard for determining equilibrium solubility, a critical parameter for lead optimization and formulation development.[16]
The process involves creating a saturated solution of the compound, allowing it to reach equilibrium, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
dot
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
This protocol details the measurement in a physiologically relevant buffer.
-
Preparation: Weigh an excess amount of the test compound (azetidine free base or dihydrochloride salt) into triplicate glass vials. For example, add ~10 mg to each vial. The goal is to have undissolved solid remaining at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of Phosphate-Buffered Saline (PBS, pH 7.4) to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature, typically 37°C to mimic physiological conditions.[15] Agitate for 24 hours to ensure the solution reaches equilibrium.
-
Phase Separation: After 24 hours, remove the vials and allow them to stand briefly. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) or filter the suspension through a 0.45 µm syringe filter.[17] Causality Check: This step is crucial to ensure that only the dissolved compound is measured.
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant and perform a serial dilution with the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis or ELSD, as azetidine lacks a strong chromophore).[18]
The same procedure is followed as in 3.2, but with Dichloromethane (DCM) as the solvent and conducted at room temperature (25°C).
Accurate quantification is the cornerstone of a reliable solubility assay.
-
Instrumentation: HPLC system with a suitable detector. For small amines without UV chromophores, an Evaporative Light Scattering Detector (ELSD) or pre-column derivatization might be necessary for adequate sensitivity.[18][19]
-
Column: A reversed-phase C18 column is typically suitable.[19]
-
Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) can be effective for separating small amines.[18]
-
Calibration: Prepare a series of standard solutions of the test compound of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration).
-
Analysis: Inject the prepared samples from the solubility experiment. Determine the concentration from the peak area using the linear regression of the calibration curve. Back-calculate the original solubility value, accounting for the dilutions performed.
Expected Results and Practical Implications
The experimental data will quantitatively confirm the theoretical principles discussed.
| Compound Form | Solubility in PBS (pH 7.4) | Solubility in DCM |
| Azetidine Free Base | Miscible, but may be limited by buffer capacity | High |
| Azetidine Dihydrochloride | Very High (>200 mg/mL) | Very Low (<1 mg/mL) |
Table 2: Expected Experimental Solubility Data
Discussion of Results:
-
Aqueous Solubility: The azetidine dihydrochloride salt is expected to exhibit significantly higher aqueous solubility. This is because the ionic salt readily dissociates in water, leading to strong, energetically favorable interactions with the polar water molecules. This property is paramount for developing aqueous formulations, such as intravenous solutions or oral syrups, where high drug concentration and rapid dissolution are required.[13]
-
Organic Solubility: The azetidine free base, being a neutral and less polar molecule, will demonstrate far superior solubility in a non-polar organic solvent like DCM. This characteristic is advantageous in synthetic organic chemistry for reaction media, extractions, and purification processes like chromatography.[5]
-
Strategic Selection: The choice between the free base and the salt is therefore dictated by the application. For a biological assay in an aqueous buffer, the highly soluble dihydrochloride salt is the superior choice to avoid solubility artifacts and ensure accurate results. For an organic reaction or an extraction from an aqueous phase (after basification), the free base is the required form.
Conclusion
The solubility profiles of azetidine free base and azetidine dihydrochloride are starkly different, a direct consequence of their chemical forms. The dihydrochloride salt offers the advantage of high aqueous solubility, making it the preferred form for pharmaceutical formulations and aqueous-based biological studies. In contrast, the free base is highly soluble in organic solvents, rendering it ideal for applications in organic synthesis and extraction.
A thorough understanding of these solubility differences, grounded in physicochemical principles and confirmed by robust experimental methods like the shake-flask assay, is essential for the successful application of azetidine in both research and development. By selecting the appropriate form, scientists can optimize their processes, from drug formulation to chemical synthesis, ensuring reliability, efficiency, and validity.
References
- Azetidine - Grokipedia. (n.d.).
- Azetidine | C3H7N. (n.d.). PubChem.
- What is Azetidine hydrochloride and its applications? (2023, September 13). Guidechem.
- Strategy for the Prediction and Selection of Drug Substance Salt Forms. (2025, March 12). American Pharmaceutical Review.
- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.
- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences.
- Azetidine CAS#: 503-29-7. (n.d.). ChemicalBook.
- Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009, December 1). American Pharmaceutical Review.
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4). Organic Process Research & Development.
- Azetidine hydrochloride | C3H8ClN. (n.d.). PubChem.
- pH and Solubility. (n.d.). AP Chemistry.
- Azetidine hydrochloride. (n.d.). ChemicalBook.
- Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. (n.d.). BenchChem.
- Shake-Flask Solubility Assay. (n.d.). Enamine.
- Azetidine | 503-29-7. (n.d.). ChemicalBook.
- Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. (n.d.). World Health Organization (WHO).
- The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.
- HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies.
- Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv.
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Technical Guide: Assessing Blood-Brain Barrier Permeability of Azetidin-3-ol Analogs
Executive Summary
From the Desk of the Senior Application Scientist
In modern CNS drug discovery, the azetidin-3-ol scaffold has emerged as a high-value bioisostere for traditional saturated heterocycles like piperidine or morpholine. Its primary utility lies in its ability to lower lipophilicity (
This guide provides a validated workflow for assessing the BBB permeability of azetidin-3-ol analogs. Unlike generic protocols, this framework focuses on the specific physicochemical nuances of small, polar heterocycles, prioritizing the MDCK-MDR1 assay as the gold standard for predicting in vivo CNS exposure.
Part 1: The Physicochemical Argument
Azetidin-3-ol vs. Traditional Scaffolds
Before initiating wet-lab assays, it is critical to understand why we are testing this scaffold. Azetidin-3-ol is often employed to optimize the Lipophilic Ligand Efficiency (LLE) .
Table 1: Comparative Physicochemical Profile (Representative Data) Note: Data represents a generic comparison of a pharmacophore attached to different saturated rings.
| Feature | Azetidin-3-ol Analog | Piperidine Analog | Morpholine Analog | Impact on CNS Entry |
| LogP / LogD | Low (0.5 – 1.5) | High (2.0 – 3.5) | Moderate (1.0 – 2.0) | Azetidines reduce non-specific binding but risk low passive diffusion if too polar. |
| TPSA (Ų) | Higher (+20 Ų vs Piperidine) | Lower | Moderate | TPSA < 90 Ų is ideal for CNS; Azetidine pushes this limit, requiring careful substitution. |
| Basicity (pKa) | Lower (~8.5) | Higher (~10-11) | Low (~8.0) | Lower pKa reduces lysosomal trapping and improves fraction unbound in brain ( |
| Metabolic Stability | High | Low (oxidative liability) | Moderate | Metabolic stability ensures the compound survives first-pass metabolism to reach the BBB. |
| P-gp Recognition | Low to Moderate | High | Moderate | Smaller steric footprint of azetidine often reduces P-gp efflux liabilities compared to piperidines. |
Part 2: The Screening Workflow
To efficiently filter azetidin-3-ol library members, do not jump straight to in vivo microdialysis. Use a tiered cascade to eliminate compounds with poor passive permeability or high efflux ratios early.
Visualization: CNS Permeability Decision Cascade
Caption: Tiered screening cascade for azetidin-3-ol analogs. MPO: Multiparameter Optimization score; ER: Efflux Ratio.
Part 3: The Gold Standard Protocol (MDCK-MDR1)
While PAMPA-BBB measures passive diffusion, it fails to identify if your azetidine analog is a substrate for P-glycoprotein (P-gp), the primary gatekeeper of the brain. The MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with MDR1) assay is the mandatory standard for this assessment.
Experimental Logic
We utilize a bidirectional transport assay .
-
A
B (Apical to Basolateral): Mimics blood-to-brain entry. -
B
A (Basolateral to Apical): Mimics brain-to-blood efflux (P-gp mediated).
If B
Detailed Protocol
Reagents:
-
MDCK-MDR1 cells (seeded at
cells/cm²). -
Transport Buffer: HBSS with 10 mM HEPES, pH 7.4.
-
Integrity Marker: Lucifer Yellow (LY).
-
Reference Controls: Propranolol (High Perm), Atenolol (Low Perm), Prazosin (P-gp Substrate).
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Seed MDCK-MDR1 cells onto 96-well Transwell™ insert plates (0.4 µm pore size).
-
Culture for 4–5 days to form a confluent monolayer.[1]
-
Validation Check: Measure Trans-Epithelial Electrical Resistance (TEER). Threshold:
. If TEER is low, the tight junctions are not formed; discard the plate.
-
-
Compound Preparation:
-
Prepare azetidin-3-ol analogs at 10 µM in Transport Buffer (final DMSO < 1%).
-
Critical Step: Azetidines can be chemically unstable. Incubate a sample in buffer at 37°C for 2 hours and analyze by LC-MS to confirm stability before adding to cells.
-
-
Transport Initiation:
-
A-side Dosing: Add compound to the Apical chamber (Receiver: Basolateral).[2]
-
B-side Dosing: Add compound to the Basolateral chamber (Receiver: Apical).
-
Incubate at 37°C with 5% CO₂ for 60 minutes (shaking at 60 rpm).
-
-
Sampling & Analysis:
-
Collect 50 µL from both donor and receiver compartments.
-
Add Internal Standard (IS) in acetonitrile to precipitate proteins.
-
Analyze via LC-MS/MS (MRM mode).
-
-
Integrity Post-Check:
-
Add Lucifer Yellow (100 µM) to the apical side after compound sampling. Incubate 1 hour.
-
Measure fluorescence in the basolateral side. If
cm/s, the well leaked. Reject data.
-
Visualization: The Transwell Mechanism
Caption: Schematic of the bidirectional transport. P-gp pumps substrates back into the Apical (blood) chamber, limiting brain exposure.
Part 4: Data Analysis & Interpretation
Calculate the Apparent Permeability (
Formula:
- = Rate of permeation (µmol/s)
- = Surface area of filter (cm²)
- = Initial donor concentration (µM)[2]
Interpretation Guide for Azetidin-3-ol Analogs:
| Metric | Value Range | Interpretation | Action |
| Recovery | Compound is stuck in the membrane or plastic (common for lipophilic azetidines). | Retest with BSA in receiver buffer to bind compound. | |
| High Permeability. | Proceed to Efflux calculation.[3] | ||
| Low Permeability. | Fail. The azetidine is likely too polar (TPSA too high). | ||
| Efflux Ratio (ER) | Not a P-gp substrate. | High Priority Candidate. | |
| Efflux Ratio (ER) | P-gp Substrate. | Design Fix: Cap the azetidin-3-ol hydroxyl group (e.g., methoxy) or add steric bulk near the nitrogen. |
Part 5: Troubleshooting Azetidines
Scenario: Your azetidin-3-ol analog shows low recovery (<50%) but low efflux.
-
Cause: Azetidines with lipophilic N-substituents often bind non-specifically to the polycarbonate Transwell plastic.
-
Solution: Use Low-Binding plates or add 4% BSA (Bovine Serum Albumin) to the receiver well to act as a "sink," mimicking plasma protein binding.
Scenario: High Efflux (ER > 10).
-
Cause: The exposed hydroxyl on the 3-position is a hydrogen bond donor (HBD). P-gp recognizes HBDs.
-
Solution: Fluorinate the ring (3-fluoro-azetidine) or methylate the alcohol to remove the HBD while keeping the vector.
References
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood–brain barrier." European Journal of Medicinal Chemistry. Link
-
Wang, Q., et al. (2005).[4] "MDR1-MDCK Permeability Screen for Assessing the Membrane Permeability Properties of Early Drug Discovery Compounds." International Journal of Pharmaceutics. Link
-
Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
-
Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry. Link
Sources
Spectroscopic Profiling of Azetidine Scaffolds: Amine vs. Hydroxyl Group Analysis
The following guide provides an in-depth technical analysis of the Infrared (IR) spectroscopic characteristics of azetidine derivatives, specifically focusing on the differentiation between amine and hydroxyl functional groups within this strained four-membered ring system.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Azetidine Advantage
In modern drug discovery, the azetidine ring (a saturated 4-membered nitrogen heterocycle) has emerged as a superior bioisostere to the more common pyrrolidine or piperidine rings.[1] Its high ring strain (~25 kcal/mol) alters the hybridization of the nitrogen lone pair and the geometry of substituents, often improving metabolic stability and lowering lipophilicity (LogD).
However, this same ring strain complicates analytical characterization. Standard IR correlation charts often fail to account for the frequency shifts induced by the compressed 90° bond angles. This guide objectively compares the IR spectral performance of Azetidine (Amine) and 3-Hydroxyazetidine (Azetidinol) against their 5-membered (Pyrrolidine) and acyclic counterparts, providing a validated framework for structural confirmation.
Theoretical Framework: Ring Strain & Vibrational Shifts
To interpret the IR spectra of azetidines accurately, one must understand the hybridization effect . In a 4-membered ring, the internal bond angles are compressed (~90°), forcing the internal ring bonds to adopt higher p-character to accommodate the geometry. Consequently, the exocyclic bonds (like N-H or C-H) compensate by adopting higher s-character.
-
Higher s-character = Shorter, stronger bonds = Higher Force Constant (
) . -
Result: Exocyclic stretching frequencies (N-H, C-H) in azetidines are typically shifted to higher wavenumbers compared to unstrained analogs (pyrrolidine/acyclic amines).
Visualization: Ring Strain Impact on IR Modes
The following diagram illustrates the causal link between geometric strain and observed spectral shifts.
Figure 1: Mechanistic pathway showing how azetidine ring strain results in diagnostic "Blue Shifts" (higher frequency) for exocyclic vibrational modes.
Comparative Analysis: Azetidine Amine vs. Alternatives
This section compares the spectral signature of the Azetidine N-H group against standard alternatives used in synthesis.
N-H Stretching Vibration ( )
The N-H stretch is the primary diagnostic for secondary amines. In azetidines, this band is sensitive to hydrogen bonding and physical state (liquid vs. gas).
| Feature | Azetidine (4-Membered) | Pyrrolidine (5-Membered) | Diethylamine (Acyclic) | Diagnostic Note |
| N-H Stretch (Free) | ~3340 - 3360 cm⁻¹ | ~3330 - 3350 cm⁻¹ | ~3330 cm⁻¹ | Azetidine N-H is often sharper and slightly higher frequency due to s-character enhancement. |
| N-H Stretch (H-Bonded) | 3280 - 3320 cm⁻¹ | 3250 - 3300 cm⁻¹ | 3250 - 3300 cm⁻¹ | Broad band.[2] Azetidines form weaker H-bonds due to steric bulk of the ring. |
| Ring Breathing Mode | 900 - 1000 cm⁻¹ | ~850 - 900 cm⁻¹ | N/A | The "square" ring breathing mode is a unique fingerprint for azetidine. |
| C-N Stretch | 1200 - 1250 cm⁻¹ | 1180 - 1220 cm⁻¹ | 1130 - 1150 cm⁻¹ | Ring strain stiffens the C-N bond, shifting it up. |
Key Insight: While the N-H shift is subtle, the combination of a high-frequency N-H stretch (>3340 cm⁻¹) and the distinct ring breathing mode at ~900-1000 cm⁻¹ confirms the azetidine core over a pyrrolidine.
Experimental Protocol: Handling Volatile Azetidines
Azetidine (boiling point ~61-62°C) is volatile and hygroscopic. Standard KBr pellet preparation often leads to sample evaporation or water contamination (broadening the N-H peak).
Recommended Protocol: ATR-FTIR (Attenuated Total Reflectance)
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Background: Collect 32 scans of ambient air.
-
Sample Loading: Place 10-20 µL of neat liquid azetidine (or 5 mg solid derivative) on the crystal.
-
Speed: Scan immediately. Azetidine reacts with atmospheric CO₂ to form carbamates, appearing as a false peak at ~1650 cm⁻¹.
-
Validation: Look for the absence of the O-H stretch (~3400 cm⁻¹ broad) to confirm dry sample.
Analysis of 3-Hydroxyazetidine (Azetidinol)
Functionalizing the azetidine ring with a hydroxyl group (3-azetidinol) creates a bifunctional scaffold. The challenge is distinguishing the O-H stretch from the N-H stretch, as they overlap.
Spectral Deconvolution
-
O-H Stretch: Typically 3200–3400 cm⁻¹ (broad, strong) due to intermolecular H-bonding. In dilute solution (non-bonded), it appears sharp at ~3600 cm⁻¹ .
-
N-H Stretch: Often masked by the O-H band. Look for a sharper shoulder on the lower frequency side (~3280 cm⁻¹).
-
C-O Stretch: The secondary alcohol C-O stretch appears at 1100–1150 cm⁻¹ .
Comparative Data: Azetidinol vs. Isopropanol
| Vibration Mode | 3-Hydroxyazetidine | Isopropanol (Acyclic) | Interpretation |
| 3150 - 3350 cm⁻¹ (Very Broad) | 3300 - 3400 cm⁻¹ | Azetidinol shows stronger intermolecular association (dimerization). | |
| 2950 - 3000 cm⁻¹ | 2850 - 2960 cm⁻¹ | Ring C-H bonds are stiffer (higher frequency) than acyclic alkyl chains. | |
| 1120 - 1140 cm⁻¹ | ~1130 cm⁻¹ | Similar position, but Azetidinol band is often split due to ring coupling. |
Decision Logic for Structural Verification
Use the following logic flow to confirm the identity of an unknown azetidine derivative using IR data.
Figure 2: Step-by-step logic flow for distinguishing Azetidine Amine from Azetidinol and confirming the ring structure.
References
-
NIST Chemistry WebBook. Azetidine Gas Phase IR Spectrum. National Institute of Standards and Technology.[3][4][5] Available at: [Link]
-
Couty, F., et al. (2013).[6] Ring expansion of aziridines and azetidines for the synthesis of 5-membered azacycles. European Journal of Organic Chemistry.[6] 6
-
Sigma-Aldrich. IR Spectrum Table & Chart - Functional Group Assignments.7[2][8][9][10][11][12][13][14][15]
-
Dill, J. D., et al. (1979).[6] Strain energy and electronic structure of azetidine. Journal of the American Chemical Society. (Cited in context of ring strain effects).
Sources
- 1. Aziridine: ring strain promotes ring opening [ns1.almerja.com]
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- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Azetidine [webbook.nist.gov]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Photoluminescence and Vibrational Properties of Aziridinium Lead Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jmchemsci.com [jmchemsci.com]
- 12. Strain Release Chemistry of Photogenerated Small‐Ring Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
